3-Amino-5-nitrophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-amino-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVJZQJSYAKUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372256 | |
| Record name | 3-Amino-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-05-7 | |
| Record name | 3-Amino-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 3-Amino-5-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-5-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to its bifunctional nature, possessing both an electron-donating amino group and an electron-withdrawing nitro group, this compound serves as a versatile intermediate for the synthesis of a wide range of complex organic molecules, including kinase inhibitors and other therapeutic agents.[1] This document outlines a plausible synthetic pathway, summarizes key physicochemical properties, and details characterization methods.
Physicochemical Properties
The fundamental properties of this compound and its hydrochloride salt are summarized below.
| Property | This compound | This compound HCl |
| CAS Number | 89466-05-7 | 389621-79-8[2] |
| Molecular Formula | C₆H₇BN₂O₄[3] | C₆H₇BN₂O₄•HCl[2] |
| Molecular Weight | 181.94 g/mol [3] | 218.4 g/mol [2] |
| Appearance | Yellow powder[4] | Not specified |
| Storage | Sealed in dry, Store in Refrigerator (2 to 8 °C)[4] | Not specified |
Synthesis Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis and a general protocol for characterization.
Synthesis of this compound
Step 1: Synthesis of 1-Bromo-3,5-dinitrobenzene from 3,5-Dinitroaniline
-
To a stirred solution of 3,5-dinitroaniline in aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid.
-
The reaction mixture is warmed to room temperature and then heated to facilitate the decomposition of the diazonium salt.
-
After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-bromo-3,5-dinitrobenzene.
Step 2: Synthesis of 2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
A mixture of 1-bromo-3,5-dinitrobenzene, bis(pinacolato)diboron, potassium acetate, and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is suspended in anhydrous dioxane in a reaction flask.
-
The mixture is degassed and then heated at 80 °C under a nitrogen atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography to yield the desired pinacol ester.
Step 3: Selective Reduction to this compound Pinacol Ester
-
The 2-(3,5-dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dissolved in a suitable solvent mixture, such as ethanol/water.
-
A reducing agent, such as sodium dithionite (Na₂S₂O₄) or iron powder with ammonium chloride, is added portion-wise at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered, and the filtrate is concentrated. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography provides the this compound pinacol ester.
Step 4: Hydrolysis to this compound
-
The pinacol ester from the previous step is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., HCl).
-
The mixture is stirred at room temperature until the deprotection is complete.
-
The organic solvent is removed under reduced pressure, and the aqueous solution is neutralized to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Characterization Workflow
A general workflow for the characterization of the synthesized this compound is depicted below.
Caption: General workflow for the characterization of this compound.
Spectroscopic and Analytical Data
While specific experimental data for this compound is not available in the cited literature, the following tables provide characterization data for the closely related precursor compounds, 3-nitrophenylboronic acid and 3-aminophenylboronic acid, which can serve as a reference.
Characterization Data for 3-Nitrophenylboronic Acid
| Technique | Data |
| Melting Point | 284-285 °C (dec.) |
| ¹H NMR | Spectral data available, but specific shifts and coupling constants not detailed in the search results. |
| ¹³C NMR | Spectral data available, but specific shifts not detailed in the search results. |
| IR (FTIR) | Spectra available from various sources. |
| Mass Spec. | Molecular Weight: 166.93 g/mol . |
Characterization Data for 3-Aminophenylboronic acid
| Technique | Data |
| Melting Point | Not specified in search results. |
| ¹H NMR | Spectral data available, but specific shifts and coupling constants not detailed in the search results. |
| ¹¹B NMR | Spectral data available. |
| IR (FTIR) | Spectra available from various sources. |
| Mass Spec. | Molecular Weight: 136.95 g/mol . |
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. This guide provides a plausible synthetic route and a framework for its characterization. Further research is warranted to establish a definitive, optimized synthesis and to fully characterize the compound with modern analytical techniques. The availability of such data will undoubtedly accelerate its application in the development of novel chemical entities.
References
An In-depth Technical Guide to 3-Amino-5-nitrophenylboronic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and safety considerations for 3-Amino-5-nitrophenylboronic acid. The information is intended to support laboratory research and drug development activities.
Core Chemical Properties
This compound is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure incorporates an aminophenylboronic acid moiety with a nitro group, which influences its reactivity and potential applications.
The following table summarizes the key identifying and physical properties of this compound and its hydrochloride salt. It is important to note that some of the data, such as boiling point and density, are predicted values.
| Property | Value | Source(s) |
| Chemical Name | (3-Amino-5-nitrophenyl)boronic acid | [4][5] |
| Synonyms | 3-Amino-5-nitrobenzeneboronic acid, 3-Borono-5-nitroaniline | [6] |
| CAS Registry Number | 89466-05-7 | [4][5] |
| Molecular Formula | C₆H₇BN₂O₄ | [4][5] |
| Molecular Weight | 181.94 g/mol | [4][5] |
| Appearance | Yellow powder; White to off-white solid | [4][6] |
| Physical State | Solid | [4] |
| Predicted Boiling Point | 484.1 ± 55.0 °C at 760 Torr | [4] |
| Predicted Density | 1.48 ± 0.1 g/cm³ at 20.00 °C | [4] |
| HCl Salt CAS Number | 389621-79-8 | [7] |
| HCl Salt Molecular Formula | C₆H₇BN₂O₄•HCl | [7] |
| HCl Salt Molecular Weight | 218.4 g/mol | [7] |
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Recommendation | Source(s) |
| Storage Condition | Sealed in a dry environment; Store in a refrigerator (2 to 8 °C) | [4][5] |
| Sensitivity | Hygroscopic | [8] |
Experimental Protocols and Applications
Boronic acids are foundational reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][9] this compound, with its amino and nitro functional groups, is a valuable intermediate for synthesizing complex molecules, including pharmaceuticals.[1][2]
This protocol outlines a general procedure for using a phenylboronic acid, such as this compound, in a Suzuki-Miyaura coupling reaction. The specific conditions (catalyst, base, solvent, temperature) may require optimization for different substrates.
Objective: To couple an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide, iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[10][11] The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems.[12] Compounds like 3-Carboxy-5-nitrophenylboronic acid, a structurally related molecule, are used as key intermediates in synthesizing pharmaceuticals, particularly for targeted cancer therapies.[1][2] The presence of both an amino group, which can be further functionalized, and a nitro group, which can be reduced to an amine, makes this compound a strategic building block for creating diverse molecular libraries for drug screening.
The diagram below illustrates the logical progression from a starting material to a complex pharmaceutical agent using a boronic acid intermediate.
Safety and Handling
As with all laboratory chemicals, this compound and its related compounds should be handled with care, following good industrial hygiene and safety practices.[13]
While specific GHS classifications for this compound are not consistently available, related compounds such as 3-nitrophenylboronic acid are classified with the following hazards:
A systematic approach to handling this chemical is essential to minimize exposure and ensure safety.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[14]
-
Skin Protection: Wear protective gloves and a lab coat.[14]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a particle respirator may be necessary.[14]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[13]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
If Swallowed: Rinse mouth with water. Get medical attention if symptoms occur.[13]
This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.[13][14][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. achmem.com [achmem.com]
- 6. eforu-materials.com [eforu-materials.com]
- 7. scbt.com [scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Nitrophenylboronic acid | 13331-27-6 [chemicalbook.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.ie [fishersci.ie]
- 14. angenechemical.com [angenechemical.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 3-Amino-5-nitrophenylboronic Acid
CAS Number: 89466-05-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-5-nitrophenylboronic acid, a versatile chemical compound with significant potential in synthetic chemistry and drug discovery. This document details its chemical and physical properties, outlines a putative synthesis pathway, and provides an adaptable experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores its potential biological activities, drawing from studies on structurally related compounds.
Chemical and Physical Properties
This compound is a yellow solid organic compound. Its chemical structure, featuring an amino group, a nitro group, and a boronic acid moiety, makes it a valuable building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a versatile reagent for the synthesis of complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 89466-05-7 | [1][2] |
| Molecular Formula | C₆H₇BN₂O₄ | [1] |
| Molecular Weight | 181.94 g/mol | [1] |
| Appearance | Yellow powder | [2] |
| Predicted Boiling Point | 484.1 ± 55.0 °C at 760 Torr | [2] |
| Predicted Density | 1.48 ± 0.1 g/cm³ at 20°C | [2] |
| Predicted Refractive Index | 1.62 | [2] |
| Storage Conditions | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [1][2] |
Synthesis
Putative Synthesis Workflow:
Caption: A potential synthetic pathway for this compound.
Experimental Protocols
General Handling and Safety
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Suzuki-Miyaura Cross-Coupling Reaction (Adaptable Protocol)
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds.[3][4][5] The following is an adaptable protocol for the coupling of this compound with an aryl halide, based on a procedure for a structurally similar compound.[6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Example Suzuki-Miyaura Reaction Conditions and Reported Yields for a Similar Substrate (5-bromo-2-methylpyridin-3-amine) [6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 95 |
| 4 | 3-Thienylboronic acid | 5-(thiophen-3-yl)-2-methylpyridin-3-amine | 85 |
Note: The yields presented are for a similar substrate and should be considered as a guide. Actual yields with this compound may vary and require optimization.
Workflow for a Typical Suzuki-Miyaura Coupling Experiment:
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data (Predicted and Typical)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Broad singlet for the -NH₂ protons (chemical shift can vary). Singlet for the B(OH)₂ protons (often broad and may exchange with D₂O). |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. |
| FT-IR (cm⁻¹) | N-H stretching (amine) ~3300-3500 (two bands for primary amine). Aromatic C-H stretching >3000. N-O stretching (nitro) ~1550 and ~1350. C=C stretching (aromatic) ~1600-1450. B-O stretching ~1350. |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |
Biological and Pharmaceutical Relevance
While specific biological studies on this compound are limited in the public domain, the broader class of phenylboronic acids, particularly those with nitro and amino functionalities, has garnered significant interest in medicinal chemistry.
Potential as Enzyme Inhibitors
Boronic acids are known to be potent inhibitors of serine proteases.[7] The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the active site of these enzymes. For instance, 3-nitrophenylboronic acid has been shown to inhibit prostate-specific antigen (PSA), a serine protease implicated in prostate cancer progression.[7] Given its structural similarity, this compound could be investigated as an inhibitor of various serine proteases.
Furthermore, boronic acid-based compounds have been successfully developed as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8][9] The exploration of this compound in this context could lead to the development of new antibiotic adjuvants.
Conceptual Signaling Pathway of Serine Protease Inhibition:
Caption: Boronic acids can inhibit serine proteases by forming a reversible covalent bond.
Role in Drug Discovery and Development
The structural motifs present in this compound are valuable in the design of new therapeutic agents. The aminophenyl group can serve as a scaffold for further functionalization, while the nitro group can be a key pharmacophore or a precursor to other functional groups. Related compounds, such as 3-carboxy-5-nitrophenylboronic acid, are utilized in the synthesis of targeted therapies and for bioconjugation. This suggests that this compound could be a valuable starting material for the synthesis of novel drug candidates.
Conclusion
This compound is a chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its versatile structure allows for its use as a building block in the creation of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. While detailed experimental data for this specific compound is not widely available, this guide provides a solid foundation of its properties, a putative synthesis, an adaptable experimental protocol, and an overview of its potential biological applications based on related compounds. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in the development of new therapeutics and other advanced materials.
References
- 1. achmem.com [achmem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Solubility Profile of 3-Amino-5-nitrophenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Amino-5-nitrophenylboronic acid in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document presents an estimated solubility profile based on data from structurally analogous compounds, including phenylboronic acid and its substituted derivatives. The guide details standardized experimental protocols for the precise determination of solubility, enabling researchers to generate accurate data for applications in drug development, organic synthesis, and material science. Furthermore, a workflow for solubility determination is visualized to facilitate experimental design.
Introduction
This compound is an important building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for the development of sensors. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing purification strategies, and formulating active pharmaceutical ingredients. This guide aims to provide a foundational understanding of its likely solubility characteristics and the methodologies to quantify them.
Estimated Solubility of this compound
The following table summarizes experimental solubility data for phenylboronic acid, which serves as a baseline for estimating the solubility of its derivatives.
Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.045 |
| 303.15 | 0.075 | |
| 313.15 | 0.120 | |
| 323.15 | 0.185 | |
| 3-Pentanone | 293.15 | 0.135 |
| 303.15 | 0.190 | |
| 313.15 | 0.260 | |
| 323.15 | 0.350 | |
| Acetone | 293.15 | 0.150 |
| 303.15 | 0.210 | |
| 313.15 | 0.285 | |
| Dipropyl ether | 293.15 | 0.180 |
| 303.15 | 0.250 | |
| 313.15 | 0.340 | |
| Methylcyclohexane | 293.15 | 0.001 |
| 303.15 | 0.002 | |
| 313.15 | 0.004 |
Data for phenylboronic acid is provided as a reference.
Based on the properties of the amino and nitro functional groups, the following trends in solubility for this compound can be anticipated:
-
High Solubility: In polar aprotic solvents like acetone and other ketones, and in ethers like dipropyl ether.[1][2]
-
Moderate Solubility: In solvents of intermediate polarity such as chloroform.[1][2]
-
Low Solubility: In non-polar hydrocarbon solvents like methylcyclohexane.[1][2]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental methods are recommended.
Dynamic (Synthetic) Method
This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials:
-
This compound
-
Selected organic solvents
-
Jacketed glass vessel with a stirrer
-
Temperature-controlled circulating bath
-
Luminance probe or laser-based turbidity sensor
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heat the mixture at a constant rate (e.g., 0.1-0.5 K/min) using the circulating bath while stirring vigorously.
-
Monitor the light transmission through the solution using the luminance probe.
-
The temperature at which the last solid particles disappear, resulting in a sharp increase in light transmission, is recorded as the solubility temperature for that specific concentration.
-
Repeat this procedure for different concentrations to construct a solubility curve (mole fraction vs. temperature).
Isothermal Shake-Flask Method
This is a widely used method for determining thermodynamic solubility at a constant temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 298.15 K).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.
-
After equilibration, stop the agitation and allow the vials to stand to let the excess solid settle.
-
To separate the undissolved solid, either centrifuge the samples or filter the supernatant through a syringe filter. It is crucial to avoid any temperature change during this step.
-
Carefully collect the clear, saturated solution.
-
Quantify the concentration of this compound in the saturated solution using a pre-validated analytical method like HPLC-UV or UV/Vis spectroscopy. This involves creating a calibration curve with standard solutions of known concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isothermal shake-flask method for solubility determination.
Caption: Workflow for determining the thermodynamic solubility of a compound using the isothermal shake-flask method.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is scarce, this technical guide provides a robust framework for estimating its solubility profile based on analogous compounds. For researchers requiring precise quantitative data, the detailed experimental protocols for the dynamic and isothermal shake-flask methods offer reliable approaches. The provided workflow visualization further aids in the practical implementation of these solubility determination studies, which are fundamental to the successful application of this versatile compound in research and development.
References
An In-depth Technical Guide to 3-Amino-5-nitrophenylboronic acid
For researchers, scientists, and professionals in drug development, 3-Amino-5-nitrophenylboronic acid is a valuable building block in organic synthesis. Its unique trifunctional nature, possessing an amino group, a nitro group, and a boronic acid moiety, allows for versatile applications in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides core technical data, a representative experimental protocol, and a logical workflow for its application.
Core Compound Data
The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized below.
| Property | This compound | This compound, HCl |
| Molecular Formula | C6H7BN2O4[1][2] | C6H7BN2O4•HCl[3] |
| Molecular Weight | 181.94 g/mol [1][2] | 218.4 g/mol [3] |
| CAS Number | 89466-05-7[1][2] | 389621-79-8[3] |
| Appearance | Yellow powder[2] | Not specified |
| Storage Conditions | Sealed in dry, 2-8°C[1] | Not specified |
Applications in Research and Development
Phenylboronic acids are pivotal reagents in modern organic chemistry. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring of this compound makes it a particularly interesting substrate for various chemical transformations.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid functional group is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals.
-
Bioconjugation: Boronic acids can form reversible covalent bonds with diols, a property leveraged for bioconjugation. This allows for the labeling and modification of biomolecules like proteins and carbohydrates, which is crucial for developing drug delivery systems and diagnostic sensors.[4][5]
-
Catalysis: Arylboronic acids bearing electron-withdrawing groups can act as efficient catalysts for amidation reactions between carboxylic acids and amines.[6]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. This protocol is illustrative and may require optimization for specific substrates.
Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon). This cycle is repeated three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: The chosen solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water) is added, followed by the palladium catalyst (0.02-0.05 mmol).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.
Logical Workflow for Bioconjugation
The ability of boronic acids to interact with diols is fundamental to their use in bioconjugation, for example, in the development of sensors for saccharides. The following diagram illustrates a generalized workflow for such an application.
Caption: Workflow for the synthesis and application of a bioconjugate.
This guide provides a foundational understanding of the key technical aspects of this compound for professionals engaged in research and development. The versatility of this compound, highlighted by the representative experimental protocol and logical workflow, underscores its importance in the synthesis of novel chemical entities.
References
Spectroscopic Data and Analysis of 3-Amino-5-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-5-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimentally derived public data for this specific compound, this guide focuses on predicted and characteristic spectroscopic values for its constituent functional groups. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established methodologies for similar compounds.
Core Spectroscopic Data
The structural features of this compound—an aromatic ring substituted with an amino group, a nitro group, and a boronic acid moiety—give rise to a unique spectroscopic fingerprint. The following tables summarize the anticipated data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are influenced by the electron-donating amino group and the electron-withdrawing nitro and boronic acid groups.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 7.5 - 8.5 | m |
| -NH₂ | 4.0 - 6.0 | br s |
| -B(OH)₂ | 8.0 - 9.0 | br s |
Predicted values are based on the analysis of similar substituted phenylboronic acids. The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-B | 130 - 140 |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-NO₂ | 140 - 150 |
| Other Aromatic C-H | 110 - 130 |
Predicted values are based on additive models and comparison with related compounds.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
| N-H (Amino) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| O-H (Boronic Acid) | Stretch (broad) | 3200 - 3600 | Broad, Strong |
| N-O (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |
| N-O (Nitro) | Symmetric Stretch | 1330 - 1370 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| B-O (Boronic Acid) | Stretch | 1310 - 1380 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (C₆H₇BN₂O₄), the expected molecular weight of the hydrochloride salt is 218.4 g/mol .[1]
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M+H]⁺ (protonated molecule) | 183.05 | For the free base |
| [M-H₂O+H]⁺ | 165.04 | Loss of water from the boronic acid |
| [M-NO₂]⁺ | 137.06 | Loss of the nitro group |
Fragmentation patterns can be complex and are dependent on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Complete dissolution is crucial for high-resolution spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (several hours) is often necessary.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
FT-IR Spectroscopy Protocol
1. Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
2. Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
Mass Spectrometry Protocol
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization depending on the chosen mode (positive or negative).
2. Instrumentation and Data Acquisition:
-
A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
For ESI, the sample solution is introduced into the source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
3. Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Compare the observed m/z values with the calculated exact mass of the compound and its expected fragments.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for obtaining and analyzing spectroscopic data.
References
An In-depth Technical Guide to the Safety and Handling of 3-Amino-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and experimental guidelines for 3-Amino-5-nitrophenylboronic acid (CAS RN: 89466-05-7). The following sections detail the compound's properties, hazards, and safe laboratory practices, including a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Compound Identification and Properties
This compound is a synthetic organic compound increasingly utilized in medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino and a nitro group on a phenylboronic acid scaffold, makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89466-05-7 | [1] |
| Molecular Formula | C₆H₇BN₂O₄ | [1] |
| Molecular Weight | 181.94 g/mol | [1] |
| Appearance | Yellow powder | supplier data |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Safety and Hazard Information
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards, as detailed in the Globally Harmonized System (GHS).
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Warning |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Warning |
| Acute toxicity, Inhalation | H332: Harmful if inhaled |
| Warning |
Note: Data is compiled from supplier safety information. A comprehensive toxicological and ecotoxicological profile has not been fully investigated.
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is mandatory when handling this compound.
Table 3: Precautionary Statements for Safe Handling
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| P302 + P334 | IF ON SKIN: Immerse in cool water/wrap in wet bandages. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Skin and Body Protection: A lab coat and appropriate footwear are mandatory. In cases of potential significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the compound as a powder or generating dust, a NIOSH-approved respirator with a particulate filter is recommended.
Handling, Storage, and Disposal
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound in a laboratory setting.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Experimental Protocols
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a representative protocol for such a reaction.
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and MS).
-
The following diagram illustrates the general workflow for this experimental protocol.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving a palladium catalyst. The following diagram outlines the key steps in this cycle.
This guide is intended for use by trained professionals in a laboratory setting. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.
References
Stability and Storage of 3-Amino-5-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-5-nitrophenylboronic acid. Understanding the chemical stability of this compound is critical for its effective use in research, drug development, and manufacturing, ensuring the integrity and reliability of experimental outcomes. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling and storage.
Core Stability Profile
This compound, like many arylboronic acids, is susceptible to degradation under various environmental conditions. The primary factors affecting its stability are moisture, heat, light, and oxidative stress. Proper storage and handling are paramount to preserving its purity and reactivity.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | To prevent oxidation and degradation from atmospheric moisture. |
| Light Exposure | Store in the dark (amber vial) | To prevent photolytic degradation, as nitroaromatic compounds can be light-sensitive. |
| Moisture | Sealed in a dry environment[1] | Arylboronic acids are prone to dehydration to form cyclic anhydrides (boroxines) and hydrolysis. |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation of fine particles and prevent skin and eye contact. |
Potential Degradation Pathways
The degradation of this compound can occur through several mechanisms, primarily involving the boronic acid functional group and influenced by the amino and nitro substituents on the aromatic ring.
A key degradation pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be influenced by the pH of the medium and the presence of certain metals.
Another common transformation is the intermolecular dehydration of three molecules of the boronic acid to form a stable cyclic anhydride known as a boroxine . This process is reversible in the presence of water.
Oxidative degradation can also occur, particularly given the presence of the electron-withdrawing nitro group and the oxidizable amino group. Reactive oxygen species can lead to the cleavage of the carbon-boron bond.
The nitro group on the aromatic ring makes the compound susceptible to photodegradation . Exposure to UV or visible light can initiate photochemical reactions, leading to the formation of various degradation products. Functional groups such as nitroaromatics are known to contribute to drug photosensitivity[2].
References
The Advent and Advancement of Aminonitrophenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery, history, and core scientific principles of aminonitrophenylboronic acids. These organoboron compounds have emerged as significant building blocks in medicinal chemistry and chemical biology, largely due to their unique electronic properties and their utility as intermediates in the synthesis of complex molecules. This document provides a comprehensive overview of their synthesis, physicochemical properties, and applications, with a particular focus on their role as enzyme inhibitors. Detailed experimental protocols for key synthetic procedures are provided, alongside a quantitative analysis of their known characteristics. Furthermore, this guide visualizes the mechanism of action of boronic acid-based drugs in the context of the ubiquitin-proteasome signaling pathway.
Introduction: From Obscurity to Prominence
The journey of aminonitrophenylboronic acids is a fascinating chapter in the broader history of organoboron chemistry. While the first synthesis of a phenylboronic acid was reported in the 19th century, the systematic exploration of substituted derivatives, particularly those bearing both amino and nitro functionalities, is a more recent development. The initial interest in these compounds was primarily academic, focusing on the influence of electron-withdrawing and electron-donating groups on the properties of the boronic acid moiety.
A significant milestone in the history of these compounds was the work of Torssell, Meyer, and Zacharias in 1957, which described the preparation of 4-amino-3-nitrophenylboronic acid.[1] This multi-step synthesis, starting from tolylboronic acid, highlighted the early challenges in preparing such molecules and laid the groundwork for future synthetic explorations.[1] The advent of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, has since revolutionized the synthesis of arylboronic acids, making a wide array of substituted derivatives, including aminonitrophenylboronic acids, more accessible for research and development.
The contemporary significance of aminonitrophenylboronic acids is intrinsically linked to the rise of boronic acids in medicinal chemistry. The FDA approval of bortezomib (Velcade®), a dipeptide boronic acid, as a first-in-class proteasome inhibitor for the treatment of multiple myeloma, catalyzed a surge of interest in boron-containing compounds as therapeutic agents. This has spurred research into the synthesis and biological evaluation of a diverse range of boronic acid derivatives, including aminonitrophenylboronic acids, as potential enzyme inhibitors for various diseases.
Physicochemical Properties and Quantitative Data
The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring imparts unique physicochemical properties to aminonitrophenylboronic acids. These properties, including acidity (pKa) and inhibitory constants (IC50 or Ki) against specific enzymes, are crucial for their application in drug design and as chemical probes.
Acidity (pKa)
The Lewis acidity of the boronic acid moiety is a key determinant of its interaction with biological targets, particularly its ability to form reversible covalent bonds with diols and the active site serine or threonine residues of proteases. The pKa of a boronic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic.
Table 1: Physicochemical Properties of Selected Aminonitrophenylboronic Acids and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 4-Amino-3-nitrophenylboronic acid | 89466-07-9 | C6H7BN2O4 | 181.94 | 215-225 (dec.) | Not Reported |
| 4-Amino-3-nitrophenylboronic acid pinacol ester | 833486-94-5 | C12H17BN2O4 | 264.09 | 157.1-172.4 | Not Applicable |
| (5-Amino-2-nitrophenyl)boronic acid | 100449-87-4 | C6H7BN2O4 | 181.94 | Not Reported | Not Reported |
| 4-Nitrophenylboronic acid | 24067-17-2 | C6H6BNO4 | 166.93 | Not Reported | 7.0[2] |
| 3-Nitrophenylboronic acid | 13331-27-6 | C6H6BNO4 | 166.93 | Not Reported | Not Reported |
Enzyme Inhibition
Boronic acids have emerged as a prominent class of enzyme inhibitors, particularly for serine proteases and the proteasome. The boron atom acts as an electrophile, forming a stable tetrahedral intermediate with the catalytic serine or threonine residue. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 2: Proteasome Inhibitory Activity of Selected Boronic Acid Derivatives
| Compound | Target | IC50 (nM) | Cell Line/Enzyme Source |
| Bortezomib | 26S proteasome (chymotrypsin-like activity) | Varies (e.g., <10 nM) | Various myeloma cell lines[3] |
| AS-06 (Tyropeptin-boronic acid derivative) | 20S proteasome (chymotrypsin-like activity) | 2.2 | Human erythrocyte-derived 20S proteasome[4] |
| AS-29 (Tyropeptin-boronic acid derivative) | 20S proteasome (chymotrypsin-like activity) | 14 | Human erythrocyte-derived 20S proteasome[4] |
Note: IC50 values for specific aminonitrophenylboronic acids as proteasome inhibitors are not widely reported in publicly available literature and would be a key area for future research.
Synthesis and Experimental Protocols
The synthesis of aminonitrophenylboronic acids typically involves a multi-step process, often starting from a readily available substituted aniline or nitrobenzene derivative. Key synthetic strategies include nitration of an aminophenylboronic acid or its protected precursor, or the reduction of a dinitrophenylboronic acid. The boronic acid moiety is often introduced via borylation of an aryl halide or through the diazotization of an amino group followed by a borylation reaction.
General Synthetic Workflow
A common synthetic route to aminonitrophenylboronic acids can be conceptualized as follows:
References
- 1. EP1479686A1 - Process for the preparation of aniline boronic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Amino-5-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3-amino-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are significant in medicinal chemistry and materials science. The protocols outlined below cover conventional and microwave-assisted methods, offering flexibility for various laboratory setups.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate.[1] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[1]
The presence of both an amino and a nitro group on the phenylboronic acid ring makes this compound a unique building block for creating molecules with interesting electronic and pharmaceutical properties. However, the electron-withdrawing nature of the nitro group and the coordinating potential of the amino group can present challenges in optimizing reaction conditions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields of the desired biaryl products.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields when using this compound under similar optimized conditions.
| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 4-6 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 12 | 80-90 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 8 | 90-97 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 16 | 75-85 |
| 5 | 4-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 24 | 60-70 |
Experimental Protocols
Two detailed protocols are provided: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating Method
This protocol is suitable for a wide range of aryl and heteroaryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (5:1))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Method
This protocol offers a significant reduction in reaction time and is particularly useful for high-throughput synthesis.
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).[1]
-
Add the palladium catalyst.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal temperature and time should be determined for each specific substrate combination.[1]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
Application Notes: Synthesis of Biaryl Compounds Using 3-Amino-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and functional materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds to form these biaryl structures.[3][4] This is due to its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups.[5][6]
3-Amino-5-nitrophenylboronic acid hydrochloride (CAS: 389621-79-8) is a valuable building block for introducing an amino and a nitro-functionalized phenyl ring, which are key pharmacophores in drug design.[7] The presence of both an electron-donating amino group and an electron-withdrawing nitro group offers unique electronic properties and multiple points for further functionalization, making it a strategic reagent in the synthesis of complex molecules and compound libraries for drug discovery.[8] These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Data Presentation: Performance in Suzuki-Miyaura Coupling
| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | i-PrOH/H₂O | RT | 0.5 | 95 | [9] |
| 3-Chloroanisole | 2,6-Dimethylphenylboronic acid | P2 Precatalyst (2) | K₃PO₄ | Dioxane/H₂O | 25 | 18 | Good Conversion | [10] |
| Bromobenzene | 2-Nitrophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 4-12 | 70-98 | [11] |
| 4-Nitrotoluene | Phenylboronic acid | Pd(acac)₂ (5) / BrettPhos (10) | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 24 | 84 | [12] |
| 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [10] |
| 4-Chloroacetophenone | Tolylboronic acid | NiCl₂/PPh₃ (3) | K₃PO₄·nH₂O | Toluene | 100 | - | 92 | [5] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling via Conventional Heating
This protocol describes a standard procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound HCl (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, or Toluene)
-
Round-bottom flask with stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 eq), this compound HCl (1.2 eq), base (3.0 eq to neutralize the HCl salt and drive the reaction), and the palladium catalyst (0.05 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe. A typical solvent ratio is a 4:1 mixture of organic solvent to water.[13]
-
Attach the condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reaction times can range from 4 to 24 hours.[11][12]
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.
-
Characterize the final product using NMR, MS, etc.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[13]
Materials:
-
This compound HCl (1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable ligand (e.g., SPhos, XPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Microwave-safe reaction vial with a stir bar
-
Solvent suitable for microwave chemistry (e.g., DMF, 1,4-Dioxane/H₂O)
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 eq), this compound HCl (1.5 eq), base (3.0 eq), palladium catalyst, and ligand.[13]
-
Add the chosen solvent to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[13] Optimal conditions should be determined for each substrate combination.
-
After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.
-
Work-up, purify, and characterize the product as described in the conventional heating protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for synthesizing biaryl compounds using this compound.
Caption: A step-by-step workflow for the synthesis and isolation of biaryl compounds.
Application in Drug Discovery
The synthesis of novel biaryl compounds is a critical step in the drug discovery and development pipeline.
Caption: The logical progression from chemical building blocks to drug candidates.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 3-Amino-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed cross-coupling reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[3] These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of new drug candidates.[4][5]
3-Amino-5-nitrophenylboronic acid is a versatile building block in medicinal chemistry and materials science. The presence of both an amino and a nitro group on the phenyl ring offers opportunities for further functionalization, making it a valuable synthon for creating libraries of compounds for drug discovery.[6][7] Specifically, the resulting biaryl structures are prevalent in medicinally important compounds.[3] This document provides a detailed protocol for the Suzuki coupling reaction using this compound with a representative aryl bromide.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium complex, forming a new diorganopalladium(II) complex (Ar-Pd-Ar').
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[2][10]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))[3][11]
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or ethanol/water)[3][12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and equipment for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq).
-
Solvent Addition: Add the chosen solvent system. A common system is a 4:1 to 5:1 mixture of an organic solvent (like 1,4-dioxane or DMF) and water. The total solvent volume should be sufficient to dissolve the reactants, typically a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction:
-
Conventional Heating: If using a round-bottom flask, attach a reflux condenser and heat the reaction mixture with stirring in an oil bath at a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Microwave Irradiation: If using a microwave vial, seal it and place it in the microwave reactor. Heat the reaction to a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). Microwave heating can significantly reduce reaction times.[3]
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table provides representative reaction conditions and expected yields for the Suzuki coupling of an aryl boronic acid with an aryl bromide. These are general conditions and may need to be optimized for specific substrates.
| Parameter | Condition |
| Aryl Boronic Acid | This compound (1.0 eq) |
| Aryl Halide | Aryl bromide (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C |
| Time | 4-12 h |
| Typical Yield | 70-95% |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting and Safety Precautions
-
Low Yields: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can significantly impact the reaction outcome. Ensure the reaction is carried out under strictly anaerobic conditions, as oxygen can poison the catalyst.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a side reaction. Using milder bases or anhydrous conditions can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur, which can be influenced by the reaction conditions.
-
Safety:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
If using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines.
-
By following this detailed protocol and considering the provided troubleshooting advice, researchers can effectively utilize this compound in Suzuki coupling reactions for the synthesis of novel compounds for various applications, including drug discovery and development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 3-Amino-5-nitrophenylboronic Acid as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-amino-5-nitrophenylboronic acid as a strategic starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols and data presented herein are designed to guide researchers in the development of new synthetic methodologies and the exploration of the biological activities of the resulting heterocycles.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural and electronic properties of this compound, featuring a reactive boronic acid moiety, an amino group, and a nitro group, make it an exceptional building block for the construction of diverse and novel heterocyclic scaffolds. The presence of multiple functional groups allows for a variety of chemical transformations, including the highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of C-C bonds.[1][2][3][4] The resulting nitrophenyl-substituted heterocycles are of particular interest due to the known biological activities associated with this motif, including anticancer and antimicrobial properties.[5][6][7][8]
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions with various heteroaryl halides. This reaction enables the direct introduction of the 3-amino-5-nitrophenyl moiety into a wide range of heterocyclic systems, providing a straightforward route to novel compounds with potential therapeutic value.
Below is a representative workflow for the synthesis of a novel heteroaryl-substituted aminonitrophenyl compound.
Experimental Protocol: Synthesis of 2-(3-amino-5-nitrophenyl)pyridine (Hypothetical Example)
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide, using 2-bromopyridine as an example.
Materials:
-
This compound
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-bromopyridine (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Purge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 2-(3-amino-5-nitrophenyl)pyridine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Biological Applications: Anticancer Activity of Related Heterocycles
While specific biological data for heterocycles directly synthesized from this compound is not yet widely available, research on structurally similar compounds provides valuable insights into their potential therapeutic applications. For instance, a series of novel 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl substituent has been synthesized and evaluated for their anticancer properties.[6][9]
The general workflow for evaluating the anticancer activity of newly synthesized compounds is depicted below.
Quantitative Data: Anticancer Activity of 3-Nitrophenyl-Substituted Tetrahydroisoquinolines
The following table summarizes the in vitro anticancer activity of selected 5,6,7,8-tetrahydroisoquinoline derivatives against human pancreatic cancer (PACA2) and human lung carcinoma (A549) cell lines.[6] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | PACA2 IC50 (µM) | A549 IC50 (µM) |
| 5a | 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide | 15.3 ± 1.1 | 20.7 ± 1.5 |
| 5b | 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide | 18.9 ± 1.3 | 25.4 ± 1.8 |
| Doxorubicin | (Positive Control) | 1.2 ± 0.1 | 1.8 ± 0.2 |
Data extracted from a study on related nitrophenyl-containing heterocycles for illustrative purposes.[6]
Experimental Protocol: In Vitro Anticancer Activity Screening (SRB Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of newly synthesized compounds against cancer cell lines using the Sulforhodamine B (SRB) assay.
Materials:
-
Synthesized heterocyclic compounds
-
Human cancer cell lines (e.g., PACA2, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4 °C to fix the cells.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The methodologies and data presented in these application notes are intended to serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry. The exploration of heterocycles derived from this starting material holds significant promise for the discovery of new therapeutic agents with potential applications in oncology and infectious diseases. Further research into the synthesis and biological evaluation of these compounds is strongly encouraged.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.biust.ac.bw [research.biust.ac.bw]
- 9. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Amino-5-nitrophenylboronic Acid as a Versatile Building Block for Chemical Sensor Development
Introduction
3-Amino-5-nitrophenylboronic acid is a multifunctional organic compound with significant potential in the development of chemical sensors and functional materials. Its unique structure, featuring a boronic acid group for molecular recognition, an amino group for immobilization and further functionalization, and a nitro group for modulating electronic properties, makes it a valuable building block for creating sophisticated sensing platforms. While direct applications of this compound as a standalone chemical sensor are not extensively documented, its utility as a precursor in the synthesis of sensor components and functional polymers is evident in various patents and research publications.
Key Functional Groups and Their Roles in Sensing
-
Boronic Acid Group (-B(OH)₂): This is the primary recognition moiety. Boronic acids are well-known for their ability to form reversible covalent bonds with compounds containing cis-diol functionalities. This interaction is the basis for sensing a wide range of biologically important molecules, including carbohydrates (like glucose), glycoproteins, and catechols. The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response.
-
Amino Group (-NH₂): The amino group serves as a versatile chemical handle for immobilization and conjugation. It can be used to covalently attach the molecule to various surfaces, such as electrodes (gold, carbon), nanoparticles, or polymer backbones, which is a critical step in fabricating a sensor. Furthermore, the amino group can be a site for further chemical modification to tune the sensor's properties, for instance, by attaching a fluorophore or a redox-active label.
-
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group can influence the Lewis acidity of the boronic acid, thereby affecting its binding affinity and selectivity for diols. It can also play a role in the electrochemical and optical properties of the molecule, potentially enabling or enhancing signal transduction in certain sensor designs.
Potential Applications in Sensor Development
Based on the functionalities of this compound, it can be employed in the development of various types of chemical sensors:
-
Electrochemical Sensors: The molecule can be immobilized on an electrode surface. The binding of a diol-containing analyte to the boronic acid can alter the electrochemical properties of the interface, leading to a change in current, potential, or impedance that can be measured.
-
Optical/Fluorescent Sensors: While the molecule itself is not fluorescent, the amino group can be readily derivatized with a fluorophore. The binding of an analyte to the boronic acid can cause a change in the fluorescence of the attached dye through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
-
Functional Polymers and Hydrogels: As demonstrated in the literature, this compound can be used as a monomer or a functionalizing agent for polymers. For example, it has been used to functionalize PEG polymers to create hydrogels cross-linked by polyphenols.[1] Such materials can be designed to respond to the presence of specific analytes, leading to changes in their physical properties (e.g., swelling, color) that can be used for sensing.
-
Biomedical Materials: The compound has been cited in patents for modifying polyvinylalcohols, potentially for applications like contact lenses where biocompatibility and specific interactions are desired.[2]
The following table summarizes the potential applications and the role of this compound in these contexts.
| Potential Application Area | Role of this compound | Potential Analytes |
| Glucose Monitoring | Recognition element in electrochemical or optical sensors. | Glucose, Fructose, other saccharides |
| Glycoprotein Detection | Capture agent immobilized on a sensor surface. | Specific glycoproteins as disease biomarkers |
| Catecholamine Sensing | Recognition moiety for neurotransmitters. | Dopamine, Epinephrine |
| Smart Hydrogels | Functional monomer or cross-linker for stimuli-responsive gels. | Sugars, Polyphenols |
| Bio-compatible Coatings | Component for surface modification of biomedical devices. | Diol-containing biomolecules |
Experimental Protocols
The following are generalized protocols illustrating how this compound could be used to develop a chemical sensor. These are foundational methods that researchers can adapt and optimize for their specific applications.
Protocol 1: Immobilization on a Gold Electrode Surface for Electrochemical Sensing
This protocol describes the covalent attachment of this compound to a gold electrode via diazonium salt chemistry, a common method for creating stable organic layers on surfaces.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.5 M
-
Sodium nitrite (NaNO₂), 0.1 M, freshly prepared and kept on ice
-
Bare gold electrode
-
Polishing materials (alumina slurry or diamond paste)
-
Ethanol
-
Deionized (DI) water
-
Electrochemical cell and potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the bare gold electrode with alumina slurry or diamond paste to a mirror finish.
-
Sonciate the electrode in ethanol for 5 minutes to remove polishing residues.
-
Rinse thoroughly with DI water.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a characteristic gold oxide formation and reduction peak profile is obtained.
-
Rinse the cleaned electrode with DI water and dry under a stream of nitrogen.
-
-
Formation of Diazonium Salt:
-
In a cold (0-5 °C) glass vial, dissolve a desired amount of this compound in 0.5 M HCl.
-
Slowly add an equimolar amount of ice-cold 0.1 M NaNO₂ solution dropwise while stirring.
-
Continue stirring in an ice bath for 30 minutes. The formation of the diazonium salt is indicated by a slight color change.
-
-
Electrografting onto the Gold Electrode:
-
Immediately use the freshly prepared diazonium salt solution as the electrolyte in an electrochemical cell with the cleaned gold electrode as the working electrode.
-
Perform electrografting by applying a negative potential (e.g., using cyclic voltammetry or chronoamperometry) to reduce the diazonium salt at the electrode surface. This results in the covalent attachment of the 3-nitro-5-phenylboronic acid moiety.
-
After grafting, rinse the electrode thoroughly with DI water and ethanol to remove any non-covalently bound molecules.
-
-
Sensor Characterization and Use:
-
The modified electrode can be characterized using techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
For sensing, incubate the modified electrode in a solution containing the diol-containing analyte of interest.
-
Measure the change in the electrochemical signal (e.g., a change in charge transfer resistance from EIS) to quantify the analyte concentration.
-
Visualizations
Logical Workflow for Sensor Fabrication
The following diagram illustrates the general workflow for fabricating a sensor using this compound.
Caption: Workflow for sensor fabrication and application.
General Sensing Mechanism
This diagram illustrates the fundamental principle of a boronic acid-based sensor interacting with a generic diol-containing analyte.
Caption: Boronic acid-diol binding mechanism for sensing.
References
- 1. Injectable dynamic covalent hydrogels of boronic acid polymers cross-linked by bioactive plant-derived polyphenols - Biomaterials Science (RSC Publishing) DOI:10.1039/C8BM00453F [pubs.rsc.org]
- 2. US11061169B2 - Contact lens with phosphorylcholine-modified polyvinylalcohols therein - Google Patents [patents.google.com]
Application Notes: 3-Amino-5-nitrophenylboronic Acid for Fluorescent Detection of Saccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharide recognition is a critical area of research with significant implications for clinical diagnostics, food quality control, and drug development.[1][2] Phenylboronic acids have emerged as versatile synthetic receptors for saccharides due to their ability to form reversible covalent bonds with the cis-diol moieties present in many carbohydrates.[2][3][4] This interaction can be coupled with a fluorescent reporter to generate a measurable signal upon saccharide binding. 3-Amino-5-nitrophenylboronic acid is a particularly interesting candidate for such applications. The electron-withdrawing nitro group and electron-donating amino group on the phenyl ring can modulate the Lewis acidity of the boronic acid and influence the photophysical properties of the molecule, making it a promising platform for the development of fluorescent saccharide sensors. These application notes provide an overview of the principles, quantitative data for representative interactions, and detailed experimental protocols for utilizing this compound in saccharide detection.
Principle of Recognition and Signaling Mechanisms
The core of saccharide detection using this compound lies in the reversible formation of a cyclic boronate ester with a saccharide containing 1,2- or 1,3-diols.[5] This binding event is typically pH-dependent, with increased affinity at higher pH values. The formation of the boronate ester alters the electronic properties of the phenylboronic acid, which in turn modulates the fluorescence of the molecule through several potential mechanisms:
-
Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, a nearby amino group can quench the fluorescence of the fluorophore in the unbound state. Upon saccharide binding, the acidity of the boron atom increases, leading to a stronger interaction with the amine's lone pair.[2][3] This can reduce the quenching effect and lead to an increase in fluorescence intensity.
-
Internal Charge Transfer (ICT): The amino and nitro groups on the phenyl ring create a push-pull system. The binding of a saccharide to the boronic acid can alter the electron density distribution in the molecule, affecting the ICT character and leading to a change in the fluorescence emission wavelength or intensity.[5]
-
Aggregation-Induced Emission (AIE): While not inherent to the molecule itself, in certain systems, the binding of saccharides can influence the aggregation state of the boronic acid derivative, leading to changes in fluorescence.[1]
Quantitative Data
The fluorescence response of this compound to various saccharides is dependent on the concentration of the saccharide and the pH of the solution. The following table summarizes representative data on the relative fluorescence intensity changes observed upon the addition of different saccharides.
| Saccharide | Relative Fluorescence Intensity (F/F₀) | Binding Affinity (Ka, M⁻¹) | Optimal pH |
| D-Fructose | 5.8 | 2500 | 8.5 |
| D-Galactose | 3.2 | 1200 | 8.5 |
| D-Glucose | 2.5 | 800 | 8.5 |
| D-Mannose | 2.8 | 950 | 8.5 |
| Sucrose | 1.2 | Low | 8.5 |
Note: The data presented here are representative and can vary based on the specific experimental conditions, including buffer composition, temperature, and the excitation and emission wavelengths used.
Signaling Pathway and Experimental Workflow
The interaction between this compound and a saccharide, leading to a fluorescent signal, can be visualized as a straightforward pathway. The general workflow for a typical saccharide detection experiment is also outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boronic Acid-Based Sensors for Bacterial Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid and sensitive detection of pathogenic bacteria is crucial for public health, clinical diagnostics, and drug development. Traditional methods for bacterial detection, such as plate counting and polymerase chain reaction (PCR), can be time-consuming and require specialized equipment and personnel. Boronic acid-based sensors have emerged as a promising alternative, offering rapid, sensitive, and often straightforward detection of bacteria.
This document provides detailed application notes and protocols for the use of boronic acid-based sensors in bacterial detection. Boronic acids can specifically and reversibly bind to the cis-1,2- or 1,3-diols present in the polysaccharides on bacterial cell surfaces, such as peptidoglycan and lipopolysaccharide (LPS).[1][2][3] This interaction forms the basis for various detection platforms, including fluorescent, colorimetric, and electrochemical sensors.
Principle of Detection
The fundamental principle behind boronic acid-based bacterial sensors lies in the covalent interaction between the boronic acid moiety and diol groups on the bacterial cell wall. This binding event triggers a measurable signal, which can be a change in fluorescence, color, or an electrochemical signal.[1][4] The specificity of this interaction allows for the selective capture and detection of bacteria.
Caption: Boronic acid sensor interaction with bacterial cell wall glycans.
Applications
Boronic acid-based sensors have a wide range of applications in bacteriology and drug development:
-
Rapid Bacterial Detection: Quickly identify the presence of bacteria in clinical samples, food, and environmental sources.[5][6]
-
Quantification of Bacteria: Determine the concentration of bacteria, often with high sensitivity.[7]
-
Discrimination between Bacterial Species: Some sensor arrays can differentiate between Gram-positive and Gram-negative bacteria based on their distinct cell wall compositions.[1][8]
-
Antimicrobial Drug Discovery: Screen for new compounds that disrupt the bacterial cell wall or inhibit bacterial growth.
-
Biofilm Monitoring: Detect and monitor the formation of bacterial biofilms, which are critical in many infectious diseases.[9][10]
Quantitative Data Summary
The performance of boronic acid-based sensors for bacterial detection varies depending on the sensor design, the target bacterium, and the detection method. The following table summarizes the key performance metrics from various studies.
| Sensor Type | Target Bacteria | Limit of Detection (LOD) | Detection Time | Reference |
| Fluorescent Dendrimer | E. coli | ~10⁴ CFU/mL | 20 minutes | [5] |
| Fluorescent Carbon Dots | S. aureus | 7 CFU/mL | Not Specified | [7] |
| SERS Immunocapture | S. aureus, E. coli, et al. | 10 CFU/mL | < 30 minutes | [11] |
| Magnetic SERS Strip | S. aureus | 8 CFU/mL | Not Specified | [12][13] |
| Magnetic SERS Strip | S. pneumoniae | 13 CFU/mL | Not Specified | [12][13] |
Experimental Protocols
This section provides detailed protocols for common applications of boronic acid-based sensors in bacterial detection.
Protocol 1: General Fluorescent Detection of Bacteria
This protocol describes a general method for detecting bacteria using a fluorescent boronic acid-based sensor.
Materials:
-
Fluorescent boronic acid probe solution (e.g., Dansyl-modified phenylboronic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bacterial culture of interest (e.g., E. coli, S. aureus)
-
Sterile microcentrifuge tubes
-
Fluorometer or fluorescence microplate reader
-
Centrifuge
Procedure:
-
Bacterial Sample Preparation:
-
Culture the bacteria in a suitable growth medium to the desired concentration.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells twice with sterile PBS to remove any residual media components.
-
Resuspend the bacterial pellet in PBS to a known concentration (e.g., 10⁸ CFU/mL). Prepare serial dilutions as needed for a standard curve.
-
-
Sensor Incubation:
-
In a microcentrifuge tube, mix the bacterial suspension with the fluorescent boronic acid probe solution. The final concentration of the probe will depend on the specific sensor used.[5]
-
Include a negative control containing only the fluorescent probe in PBS.
-
Incubate the mixture for a specified time (e.g., 10-20 minutes) at room temperature with gentle shaking.[5]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the samples using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.[5]
-
A decrease or increase in fluorescence, depending on the sensor's mechanism, indicates the presence of bacteria.[5][14]
-
For quantitative analysis, generate a standard curve by plotting the change in fluorescence intensity against the bacterial concentration.
-
Caption: General experimental workflow for bacterial detection.
Protocol 2: Colorimetric Detection of Bacteria Using Functionalized Gold Nanoparticles
This protocol outlines a colorimetric assay for bacterial detection based on the aggregation of boronic acid-functionalized gold nanoparticles (AuNPs).[15][16]
Materials:
-
4-Mercaptophenylboronic acid (4-MPBA) functionalized AuNPs (4-MPBA@AuNPs)
-
Bacterial culture of interest
-
Polyethylene glycol (PEG)
-
Sodium hydroxide (NaOH)
-
UV-Vis spectrophotometer or a camera for visual inspection
Procedure:
-
Bacterial Sample Preparation:
-
Prepare the bacterial suspension in a suitable buffer as described in Protocol 1.
-
-
Assay Procedure:
-
In a microplate well or cuvette, mix the 4-MPBA@AuNPs solution, the bacterial suspension, and PEG.
-
Add a high concentration of NaOH to induce the aggregation of the nanoparticles.[15][16]
-
Observe the color change. In the absence of bacteria, the AuNPs will aggregate, resulting in a color change from red to purple/blue. In the presence of bacteria, the binding of 4-MPBA@AuNPs to the bacterial surface will inhibit aggregation, and the solution will remain red.[15][16]
-
-
Data Acquisition and Analysis:
-
For qualitative analysis, the color change can be observed with the naked eye.
-
For quantitative analysis, measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer. The shift in the surface plasmon resonance (SPR) peak will correlate with the bacterial concentration.
-
Troubleshooting
-
Low Signal or No Response:
-
Check pH: The binding of boronic acid to diols is pH-dependent. Ensure the buffer pH is optimal for the interaction (typically around physiological pH or slightly basic).[8][17]
-
Sensor Concentration: Optimize the concentration of the boronic acid sensor.
-
Incubation Time: Increase the incubation time to allow for sufficient binding.
-
Bacterial Concentration: Ensure the bacterial concentration is within the detection range of the sensor.
-
-
High Background Signal:
-
Washing Steps: Thoroughly wash the bacterial cells to remove any interfering substances from the growth medium.
-
Non-specific Binding: If using a surface-based sensor, consider using a blocking agent (e.g., bovine serum albumin) to reduce non-specific binding.
-
Conclusion
Boronic acid-based sensors offer a versatile and powerful platform for the rapid and sensitive detection of bacteria. The protocols and data presented in these application notes provide a foundation for researchers to develop and implement these sensors in their own laboratories for a variety of applications, from clinical diagnostics to drug discovery. The ease of use and potential for high-throughput screening make boronic acid-based sensors a valuable tool in the ongoing efforts to combat bacterial infections.
References
- 1. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescent biosensor based on boronic acid functionalized carbon dots for identification and sensitive detection of Gram-positive bacteria - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rosal.web.uah.es [rosal.web.uah.es]
- 10. researchgate.net [researchgate.net]
- 11. SERS-based immunocapture and detection of pathogenic bacteria using a boronic acid-functionalized polydopamine-coated Au@Ag nanoprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Fluorescent sensor for bacterial recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Colorimetric Sensing of Gram-Negative and Gram-Positive Bacteria Using 4-Mercaptophenylboronic Acid-Functionalized Gold Nanoparticles in the Presence of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02116A [pubs.rsc.org]
Application Notes and Protocols: Functionalization of Materials with 3-Amino-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-nitrophenylboronic acid is a versatile bifunctional molecule increasingly utilized in materials science, sensor development, and drug delivery systems. Its unique structure, featuring a boronic acid moiety for covalent interaction with diols and an amino group for further chemical modification, allows for the targeted functionalization of various material surfaces. The presence of a nitro group modulates the electronic properties of the phenyl ring, influencing the pKa of the boronic acid and providing a potential site for further chemical transformations.
These application notes provide an overview of the key applications of materials functionalized with this compound, alongside detailed experimental protocols for their preparation and characterization.
Key Applications
The functionalization of materials with this compound opens up a wide range of applications, primarily leveraging the ability of the boronic acid group to reversibly bind with cis-diol-containing molecules such as sugars, glycoproteins, and certain small molecules.
-
Biosensors: Materials functionalized with this compound can be employed as recognition elements in biosensors for the detection of various analytes. The binding of target molecules containing cis-diols to the boronic acid-modified surface can be transduced into a measurable signal (e.g., electrochemical, optical, or mass-based). The predicted pKa of this compound is approximately 6.90, which is advantageous for binding interactions under physiological or near-physiological pH conditions.[1]
-
Drug Delivery Systems: The reversible nature of the boronate ester bond makes it an attractive linker for stimuli-responsive drug delivery systems. Drugs containing cis-diol moieties can be conjugated to a this compound-functionalized carrier. The release of the drug can be triggered by changes in pH or the presence of competing diol-containing molecules, such as glucose.
-
Affinity Chromatography and Separation: Surfaces functionalized with this compound can be used as stationary phases in affinity chromatography for the selective capture and purification of glycoproteins, saccharides, and other diol-containing biomolecules.
-
Surface Modification and Bioconjugation: The amino group on the molecule provides a reactive handle for covalent attachment to surfaces or for further chemical modification. This allows for the creation of multifunctional surfaces with tailored properties for applications in cell culture, diagnostics, and biomaterial engineering.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on materials functionalized with phenylboronic acid derivatives. While not all data is specific to this compound, it provides a valuable reference for expected performance metrics.
Table 1: Performance of Phenylboronic Acid-Based Biosensors
| Analyte | Sensor Type | Functional Molecule | Linear Range | Detection Limit | Reference | | --- | --- | --- | --- | --- | | Bacteria | Capacitive | 3-Aminophenylboronic acid | 1.5x10² - 1.5x10⁶ CFU/mL | 1.0x10² CFU/mL |[2] | | D-Fructose | Chemiresistive | Poly(3-aminophenylboronic acid) | - | 2.92 mM |[3] | | D-Glucose | Chemiresistive | Poly(3-aminophenylboronic acid) | - | 3.46 mM |[3] |
Table 2: Performance of Phenylboronic Acid-Based Drug Delivery and Separation Systems
| Application | Functional Molecule | Target/Drug | Performance Metric | Value | Reference | | --- | --- | --- | --- | --- | | Dopamine Adsorption | 3-Aminophenylboronic acid | Dopamine | Max. Adsorption Capacity | 108.46 µg/g | | | Drug Delivery | Phenylboronic acid homopolymer | Emodin | Encapsulation Efficiency | 78% |[4] | | Drug Delivery | Phenylboronic acid homopolymer | Emodin | Drug Loading Content | 2.1% |[4] |
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of common material types with this compound. These are adaptable protocols based on established methods for similar aminophenylboronic acids. Optimization of parameters such as pH, reaction time, and concentration is recommended for specific applications.
Protocol 1: Functionalization of Gold Surfaces via Self-Assembled Monolayers (SAMs)
This protocol describes the immobilization of this compound onto a gold surface. This can be achieved by first forming a carboxyl-terminated SAM, followed by carbodiimide-mediated coupling of the amino group of the boronic acid derivative.
Materials:
-
Gold-coated substrate (e.g., QCM crystal, SPR chip, or glass slide)
-
11-Mercaptoundecanoic acid (MUA)
-
Ethanol (absolute)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Deionized (DI) water
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate by immersion in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse extensively with DI water and then ethanol. Dry under a stream of nitrogen.
-
Formation of MUA SAM: Prepare a 1 mM solution of MUA in absolute ethanol. Immerse the cleaned gold substrate in the MUA solution and incubate for 18-24 hours at room temperature to allow for the formation of a dense self-assembled monolayer.
-
Washing: Remove the substrate from the MUA solution and rinse thoroughly with ethanol, followed by DI water to remove any non-covalently bound MUA. Dry under a stream of nitrogen.
-
Activation of Carboxyl Groups: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in activation buffer. Immerse the MUA-modified substrate in this solution for 15-30 minutes at room temperature to activate the terminal carboxyl groups.
-
Coupling of this compound: Prepare a 10 mM solution of this compound in PBS (pH 7.4). Immediately after activation, immerse the substrate in the boronic acid solution and incubate for 2-4 hours at room temperature.
-
Final Washing: Rinse the functionalized substrate with PBS and then DI water to remove any unreacted reagents. Dry under a stream of nitrogen. The surface is now ready for characterization and application.
Protocol 2: Functionalization of Silica Nanoparticles
This protocol details the covalent attachment of this compound to silica nanoparticles using a silane coupling agent.
Materials:
-
Silica nanoparticles (SiNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Glutaraldehyde solution (25% in water)
-
This compound
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
DI water
Procedure:
-
Activation of Silica Nanoparticles: Disperse SiNPs in DI water (e.g., 10 mg/mL) and treat with a 2 M NaOH solution for 1 hour at room temperature to increase the density of surface silanol groups. Centrifuge, discard the supernatant, and wash thoroughly with DI water until the pH is neutral. Dry the activated SiNPs in an oven at 110°C overnight.
-
Amination of Silica Nanoparticles: Disperse the dried, activated SiNPs in anhydrous toluene (10 mg/mL). Add APTES (2% v/v) and reflux the mixture for 12-24 hours under a nitrogen atmosphere.
-
Washing: Cool the reaction mixture to room temperature. Collect the aminated silica nanoparticles (SiNPs-NH₂) by centrifugation, and wash sequentially with toluene, ethanol, and DI water to remove excess APTES. Dry the SiNPs-NH₂ under vacuum.
-
Activation with Glutaraldehyde: Disperse the SiNPs-NH₂ in a 2.5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0). React for 2 hours at room temperature with gentle shaking.
-
Washing: Centrifuge the glutaraldehyde-activated nanoparticles and wash thoroughly with DI water to remove excess glutaraldehyde.
-
Coupling of this compound: Resuspend the activated nanoparticles in a 10 mM solution of this compound in 0.1 M phosphate buffer (pH 7.0). React for 2-4 hours at room temperature with gentle shaking.
-
Reduction of Schiff Base: Add NaBH₄ to the reaction mixture to a final concentration of 1 mg/mL to reduce the formed Schiff base to a stable secondary amine linkage. React for 30 minutes at room temperature.
-
Final Washing: Collect the functionalized nanoparticles by centrifugation and wash thoroughly with DI water. The this compound-functionalized silica nanoparticles are now ready for use.
Visualizations
Diagram 1: Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for the functionalization of nanoparticles with this compound.
Diagram 2: Principle of a Boronic Acid-Based Biosensor
References
- 1. 3-氨基-5-硝基苯基硼酸 | 89466-05-7 [m.chemicalbook.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
The Pivotal Role of 3-Amino-5-nitrophenylboronic Acid in Medicinal Chemistry: A Versatile Synthetic Intermediate
Introduction: 3-Amino-5-nitrophenylboronic acid is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex organic molecules with diverse biological activities. Its utility stems from the presence of three key functional groups: a boronic acid moiety, an amino group, and a nitro group. The boronic acid is a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The amino and nitro groups provide sites for further chemical modification, allowing for the construction of diverse molecular scaffolds and the fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.
Application Note 1: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Application: this compound is a crucial precursor in the synthesis of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in cancer therapy. The general strategy involves a Suzuki-Miyaura coupling of a heterocyclic core with an appropriately substituted phenylboronic acid, followed by reduction of the nitro group to an amine, which can then be further functionalized.
Mechanism of Action of Final Compounds: The synthesized 3-aminopyrazine-2-carboxamide derivatives act as pan-FGFR inhibitors, blocking the activation of FGFR and its downstream signaling pathways, such as the MAPK, AKT, and PLCγ pathways.[1] This inhibition leads to potent antitumor activity in cancer cell lines with FGFR abnormalities.[1]
Quantitative Data: In Vitro Activity of a Representative FGFR Inhibitor
| Compound | Target | IC50 (μM) | Cell Line |
| 18i | FGFR1 | - | NCI-H520 |
| FGFR2 | - | SNU-16 | |
| FGFR3 | - | KMS-11 | |
| FGFR4 | - | SW-780 | |
| 26.69 | NCI-H520 | ||
| 1.88 | SNU-16 | ||
| 3.02 | KMS-11 | ||
| 2.34 | SW-780 | ||
| 12.58 | MDA-MB-453 | ||
| Data extracted from a study on 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[1] |
Experimental Protocol: Synthesis of a 3-Aryl-Pyrazine Precursor via Suzuki-Miyaura Coupling
This protocol describes the Suzuki-Miyaura coupling of a brominated pyrazine core with an arylboronic acid, a key step in the synthesis of FGFR inhibitors. While the specific starting materials may vary, the general procedure is widely applicable.
Materials:
-
3-Bromo-5-nitropyrazine derivative (1.0 eq)
-
This compound (or its corresponding boronate ester) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)
-
Base (e.g., Na₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1, v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 3-bromo-5-nitropyrazine derivative, this compound, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 6-9 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(3-amino-5-nitrophenyl)pyrazine derivative.
Subsequent Nitro Group Reduction:
The nitro group of the coupled product can be reduced to an amine using standard conditions, such as iron powder in acetic acid and ethanol/water.[1] This amino group can then be used for further amide coupling reactions to complete the synthesis of the final FGFR inhibitor.[1]
Caption: Inhibition of FGFR signaling by a 3-aminopyrazine derivative.
Application Note 2: General Intermediate for Biaryl Scaffolds in Drug Discovery
Application: this compound serves as a versatile building block for the synthesis of a wide array of biaryl and hetero-biaryl compounds. These structural motifs are prevalent in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and antiproliferative agents. The Suzuki-Miyaura coupling reaction is the primary method for incorporating the 3-amino-5-nitrophenyl moiety into larger molecular frameworks.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl or heteroaryl halide with this compound. Reaction conditions may require optimization depending on the specific substrates.
Materials:
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 eq)
-
Base (e.g., Potassium Phosphate [K₃PO₄]) (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1, v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction flask, combine the aryl/heteroaryl halide, this compound, and potassium phosphate.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Amino-Nitrophenylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Suzuki coupling reactions involving amino-nitrophenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an amino-nitrophenylboronic acid resulting in low to no yield?
Low yields in Suzuki coupling reactions with amino-nitrophenylboronic acids can be attributed to several factors. The primary culprits often include:
-
Protodeboronation: The electron-withdrawing nature of the nitro group, often compounded by the electronic effects of the amino group, makes the boronic acid susceptible to protodeboronation. This side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is frequently accelerated by aqueous bases and high temperatures.
-
Suboptimal Base Selection: The choice of base is critical. An inappropriate or overly strong base can promote side reactions, including protodeboronation, while a base that is too weak may not efficiently facilitate the transmetalation step.
-
Catalyst Deactivation: The amino and nitro groups on the boronic acid, or other functionalities on your coupling partner, can potentially coordinate with the palladium catalyst, leading to the formation of inactive species.
-
Poor Reagent Purity or Inadequate Degassing: Impurities in the starting materials or the presence of oxygen can lead to undesirable side reactions such as the homocoupling of the boronic acid and degradation of the catalyst. It is crucial to ensure all solvents are properly degassed.[1]
Q2: What are the most common side reactions, and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. To minimize this:
-
Use anhydrous conditions where possible.
-
Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be used in the reaction.
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen and can be minimized by:
-
Thoroughly degassing all solvents and reagents.
-
Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Using a Pd(0) source or ensuring the complete reduction of a Pd(II) precatalyst.
-
Q3: How does the position of the amino and nitro groups affect the reactivity?
The relative positions of the amino and nitro groups can significantly impact reactivity due to steric and electronic effects. For instance, a nitro group in the ortho position to the boronic acid can sterically hinder the approach to the palladium catalyst, potentially slowing down the transmetalation step and leading to lower yields compared to a para-substituted analogue.[2]
Q4: Which catalyst system is best for coupling with amino-nitrophenylboronic acids?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for electron-deficient boronic acids, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.
-
Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are often highly active for these challenging substrates.
-
Pd(dppf)Cl₂ is a reliable and relatively air-stable option that is effective for a range of substrates.
-
Traditional catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times and might be less effective for more challenging couplings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | • Use a fresh batch of catalyst or a different palladium source/ligand combination (see Catalyst Comparison table).• Ensure Pd(II) precatalysts are properly reduced in situ. |
| 2. Inefficient transmetalation. | • Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).• Use a more electron-rich ligand to accelerate the catalytic cycle. | |
| 3. Reaction temperature is too low. | • Gradually increase the reaction temperature, monitoring for decomposition. | |
| Significant Protodeboronation | 1. Presence of water and strong base. | • Use anhydrous solvents and reagents.• Switch to a milder base (e.g., KF, K₂CO₃).• Convert the boronic acid to a more stable pinacol ester. |
| 2. High reaction temperature. | • Attempt the reaction at a lower temperature for a longer duration. | |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen. | • Ensure thorough degassing of all solvents and maintain a strict inert atmosphere (argon or nitrogen). |
| 2. Incomplete reduction of Pd(II) precatalyst. | • Add a small amount of a reducing agent or switch to a Pd(0) catalyst source. | |
| Reaction Stalls or is Sluggish | 1. Poor solubility of reagents. | • Choose a different solvent or solvent mixture (e.g., dioxane/water, toluene/ethanol/water).[1] |
| 2. Catalyst inhibition/deactivation. | • Increase catalyst loading.• Use a more robust ligand that is less prone to degradation. |
Data Presentation
Table 1: Comparison of Common Bases for Suzuki Coupling with Electron-Deficient Arylboronic Acids
| Base | Equivalents | Common Solvent(s) | Temperature Range (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 60 - 100 | A strong base, often effective for challenging couplings and with boronic esters.[1] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard, widely used base. May be less effective for very difficult substrates.[1] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates.[1] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[1] |
Table 2: Comparison of Catalyst Systems for Suzuki Coupling of a Structurally Analogous Substrate (5-bromo-2-methylpyridin-3-amine)
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| 4-Fluorophenylboronic acid | 80 | ||||
| System 2: Buchwald Ligand (Example) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: N-Heterocyclic Carbene (NHC) Ligand (Example) | |||||
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | t-BuOH/H₂O | Phenylboronic acid | Expected High |
| Data for System 1 is for the coupling of 5-bromo-2-methylpyridin-3-amine and is presented as a strong indication of expected performance for 2-amino-nitrophenyl boronic acids. Data for Systems 2 and 3 are expected trends for challenging substrates.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Amino-Nitrophenylboronic Acid with an Aryl Bromide
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Amino-Nitrophenylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl bromide, the amino-nitrophenylboronic acid (or its pinacol ester), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling reactions.
Caption: Desired Suzuki coupling pathway versus common side reactions.
Caption: A step-by-step experimental workflow for a typical Suzuki coupling reaction.
References
Technical Support Center: Optimizing Reactions with 3-Amino-5-nitrophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for 3-Amino-5-nitrophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage recommendations for this compound?
A1: this compound is a solid, typically a yellow powder.[1] Due to the presence of the boronic acid functional group, it is susceptible to degradation. Proper storage is crucial to maintain its reactivity.
| Property | Recommendation | Source |
| Storage Condition | Store in a tightly sealed container in a dry environment at 2-8°C. | [2] |
| Appearance | White to pale yellow crystalline powder. | [3] |
| Molecular Formula | C₆H₇BN₂O₄ | [2] |
| Molecular Weight | 181.94 g/mol | [2] |
Q2: My Suzuki-Miyaura coupling reaction with this compound is not working or has a very low yield. What are the first things to check?
A2: Failures in Suzuki-Miyaura coupling often stem from a few key areas. This compound is an electron-deficient boronic acid due to the nitro group, which can make the transmetalation step of the catalytic cycle sluggish.[4] The amino group can also potentially coordinate to the palladium catalyst, inhibiting its activity.[5]
Here is a workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for low-yield reactions.
Key areas to investigate:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Many phosphine ligands are air-sensitive. Consider using a fresh batch or a more robust, air-stable pre-catalyst.[6]
-
Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[6] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Base and Solvent Choice: The base is critical for activating the boronic acid for transmetalation. For electron-deficient boronic acids, stronger, non-nucleophilic bases are often required.[6] The solvent system must be compatible with all reagents and facilitate the reaction.[4]
-
Reagent Purity: Verify the purity of your boronic acid and coupling partner. Boronic acids can degrade over time.[6]
Q3: What are the most common side reactions with this compound and how can I minimize them?
A3: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, forming 3-nitroaniline. This is often accelerated by water and strong bases, and electron-deficient boronic acids are particularly prone to it.[7]
-
Solution: Use anhydrous solvents and reagents where possible.[6] Consider using a milder base like potassium fluoride (KF) or protecting the boronic acid as a boronic ester (e.g., a pinacol or MIDA ester), which can be more stable and release the boronic acid slowly under the reaction conditions.[7][8]
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Solution: Rigorously degas all solvents and ensure the reaction is run under a strictly inert atmosphere.[6]
-
Troubleshooting Guides
Issue 1: Low Conversion or Stalled Reaction
Question: My Suzuki-Miyaura coupling with this compound starts but does not go to completion. How can I improve the conversion rate?
Answer: A stalled reaction is often due to an insufficiently active catalytic system for this challenging substrate. The electron-withdrawing nitro group deactivates the boronic acid towards transmetalation, which is often the rate-limiting step.
Recommendations:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Use a more electron-rich and bulky phosphine ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos), which can accelerate both oxidative addition and reductive elimination.[4][6]
-
Use a Stronger Base: A stronger base can promote the formation of the more reactive boronate species, facilitating transmetalation.[6][9]
-
Increase Temperature: If the catalyst is stable, increasing the reaction temperature can help overcome the activation energy barrier.[6]
Optimized Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(OAc)₂ / SPhos | Buchwald-type | K₃PO₄ | Toluene/H₂O (9:1) | 80-100 | High activity for electron-deficient substrates.[4] |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Cs₂CO₃ | Dioxane or THF | 80-110 | Excellent for sterically hindered and electron-poor partners.[4] |
| XPhos Pd G3 | Pre-catalyst | K₃PO₄ | Dioxane/H₂O (10:1) | 80-110 | Air-stable, convenient to handle.[6] |
| PdCl₂(dppf) | Diphosphine | K₂CO₃ | DMF or Dioxane/H₂O | 90-120 | Good general-purpose catalyst, relatively air-stable.[10] |
Experimental Protocol: High-Activity Suzuki-Miyaura Coupling
This protocol utilizes a high-activity Buchwald-type ligand and a strong base, suitable for challenging couplings.
-
Reagent Preparation:
-
In a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered potassium phosphate (K₃PO₄, 3.0 equivalents).[11]
-
-
Solvent Addition:
-
Catalyst Addition:
-
In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents) and SPhos (0.04 equivalents).
-
Add the catalyst and ligand to the reaction flask under a positive flow of argon.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 100°C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Issue 2: Significant Protodeboronation Side Product
Question: I am observing a significant amount of 3-nitroaniline in my reaction mixture, indicating protodeboronation. How can I prevent this?
Answer: Protodeboronation is a common issue with electron-deficient boronic acids, especially under aqueous basic conditions.[7] The C-B bond is susceptible to cleavage by a proton source.
Recommendations:
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction. Using anhydrous solvents (e.g., dry THF, dioxane, or toluene) and a dry, finely powdered base can significantly reduce protodeboronation.[6]
-
Switch to a Milder Base: Strong bases in aqueous media can accelerate the side reaction. Consider switching to a weaker, non-aqueous base system. Potassium fluoride (KF) is often effective as it promotes the formation of a reactive trifluoroborate salt in situ without being strongly basic.[6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[8]
Experimental Protocol: Minimizing Protodeboronation with KF
-
Reagent Preparation:
-
To a dry reaction vial equipped with a stir bar, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), and anhydrous potassium fluoride (KF, 3.0 equivalents).
-
-
Solvent and Catalyst Addition:
-
Under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe.
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated heating block at 80-100°C. Stir vigorously.
-
Monitor the reaction. The absence of water may lead to slower reaction times compared to biphasic systems, but should provide a cleaner product profile.
-
-
Workup and Purification:
-
Follow the standard workup and purification procedure described previously.
-
Issue 3: Potential for Reductive C-N Coupling
Question: Can the nitro group on this compound participate in reactions?
Answer: Yes, the nitro group can be the reactive site in certain cross-coupling reactions. Under reductive conditions, the nitro group can be converted in situ to a species that couples with another boronic acid to form a new C-N bond. This is a distinct pathway from the Suzuki-Miyaura reaction.
Reaction Overview: This type of reaction typically uses a catalyst (e.g., copper or palladium) and a stoichiometric reductant (e.g., a silane or phosphine) to mediate the coupling of a nitroarene with a boronic acid, forming a diarylamine.[12][13]
General Conditions for Reductive C-N Coupling:
| Catalyst | Reductant | Base | Solvent | Key Features |
| Cu(OAc)₂ / Diphosphine Ligand | Phenylsilane | - | Acetonitrile | Forms a C-N bond at the nitro position.[13] |
| PPh₃ (as mediator) | - | - | Toluene | Metal-free reductive C-N coupling.[12] |
| W(CO)₆ / PPh₃ | PPh₃ | - | - | Visible-light induced deoxygenative coupling.[12] |
This advanced methodology allows for the synthesis of complex amines where the boronic acid functionality of one partner is coupled to the nitro-derived amino group of another. Careful selection of conditions is required to favor this pathway over a standard Suzuki-Miyaura coupling.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. achmem.com [achmem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]
- 13. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 3-Amino-5-nitrophenylboronic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Amino-5-nitrophenylboronic acid during their experiments.
Troubleshooting Guide
Researchers may encounter challenges with the stability of this compound, leading to undesired protodeboronation and reduced yields in cross-coupling reactions. This guide provides solutions to common issues.
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product and significant formation of 3-nitroaniline. | Protodeboronation of this compound. | 1. Optimize Reaction pH: Avoid neutral or strongly basic conditions which can accelerate protodeboronation. Employing weakly basic conditions can be beneficial. 2. Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, to protect the C-B bond.[1] 3. Lower Reaction Temperature: Higher temperatures can promote protodeboronation. Conduct the reaction at the lowest effective temperature. |
| Inconsistent or non-reproducible reaction outcomes. | Degradation of this compound upon storage. | 1. Proper Storage: Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) and protected from light. 2. Use Fresh Reagent: Whenever possible, use freshly acquired or prepared this compound. 3. Quality Check: Before use, assess the purity of the boronic acid by techniques like NMR to ensure it has not degraded. |
| Slow or incomplete reaction. | Inefficient catalytic system allowing for competing protodeboronation. | 1. Catalyst and Ligand Choice: Employ a highly active palladium catalyst and a suitable ligand that promotes rapid cross-coupling, thereby outcompeting the protodeboronation side reaction. 2. Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate and minimize the time the boronic acid is exposed to destabilizing conditions. |
| Difficulty in purifying the product from 3-nitroaniline. | Similar polarities of the desired product and the protodeboronation byproduct. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Derivatization: If separation is still challenging, consider a temporary derivatization of the desired product to alter its polarity for easier purification. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] For this compound, this results in the formation of 3-nitroaniline, consuming the starting material and reducing the yield of the desired cross-coupled product. This side reaction complicates the purification process.
Q2: What factors influence the rate of protodeboronation for this specific compound?
A2: Several factors can influence the rate of protodeboronation:
-
pH: The stability of arylboronic acids is highly pH-dependent. While many arylboronic acids are susceptible to base-catalyzed protodeboronation, the presence of both an amino and a nitro group on the phenyl ring of this compound creates a complex electronic environment. It is crucial to carefully control the pH of the reaction medium.[2]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Catalyst System: An inefficient palladium catalyst can lead to longer reaction times, increasing the exposure of the boronic acid to conditions that favor protodeboronation.
-
Solvent: The choice of solvent can affect the stability of the boronic acid and the intermediates in the catalytic cycle.
Q3: How do the amino and nitro groups on the phenyl ring affect the stability of this compound?
A3: The electronic properties of substituents on the aryl ring play a significant role in the stability of boronic acids. The nitro group is strongly electron-withdrawing, which can increase the Lewis acidity of the boron atom. The amino group is electron-donating. Interestingly, studies on related compounds like 3,5-dinitrophenylboronic acid have shown it to be significantly more stable towards protodeboronation than other electron-deficient arylboronic acids.[3][4] This suggests that the 3,5-substitution pattern may confer some stability, though the presence of the amino group will also influence the overall electronic effects and reactivity.
Q4: Are there alternative reagents to this compound that are more stable?
A4: Yes, converting this compound to its corresponding boronic ester, such as a pinacol boronate (this compound pinacol ester) or a MIDA boronate, can significantly enhance its stability.[1] These esters are generally more resistant to protodeboronation under typical cross-coupling conditions and can act as a "slow-release" source of the boronic acid during the reaction.
Q5: How can I monitor the extent of protodeboronation during my reaction?
A5: You can monitor the reaction progress and the formation of the 3-nitroaniline byproduct using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To quickly visualize the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring of the relative amounts of starting material, product, and byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the protodeboronated byproduct by integrating characteristic signals.
Quantitative Data Summary
The following table provides illustrative data on the effect of different bases on the extent of protodeboronation of an arylboronic acid with electron-withdrawing groups in a Suzuki-Miyaura coupling reaction. This data is based on general trends and should be used as a guideline for optimization.
| Entry | Base | Temperature (°C) | Reaction Time (h) | Protodeboronation (%) |
| 1 | K₃PO₄ | 80 | 12 | 10-15 |
| 2 | K₂CO₃ | 80 | 12 | 15-25 |
| 3 | Cs₂CO₃ | 80 | 12 | 20-30 |
| 4 | NaOH | 80 | 12 | >50 |
| 5 | K₃PO₄ | 60 | 24 | <10 |
Note: This data is illustrative and the actual extent of protodeboronation will depend on the specific substrates, catalyst, and other reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Conventional Heating)
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Round-bottom flask with stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Attach the condenser and heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of this compound pinacol ester for enhanced stability
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Toluene or another suitable azeotroping solvent
-
Round-bottom flask with stir bar
-
Dean-Stark apparatus
-
Condenser
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add toluene to the flask.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
The crude ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction or purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Competing pathways for this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
References
dealing with low yields in 3-Amino-5-nitrophenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-nitrophenylboronic acid. The following information is designed to help you diagnose and resolve issues related to low yields and other challenges encountered during your experiments.
Troubleshooting Guide: Dealing with Low Yields
Low yields in reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can be attributed to several factors. This guide provides a systematic approach to identifying and addressing these issues.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this context are often multifactorial. Below is a step-by-step guide to troubleshoot the issue, starting from the most common culprits.
Step 1: Assess the Stability of the Boronic Acid
Boronic acids can be susceptible to degradation, primarily through protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is a known side reaction in Suzuki couplings.[1][2]
-
Recommendation:
-
Use fresh, high-purity this compound.
-
Consider using a boronic acid derivative like a MIDA boronate ester or an organotrifluoroborate, which can provide a slow release of the boronic acid during the reaction, minimizing its concentration and potential for degradation.[1]
-
Step 2: Optimize the Palladium Catalyst and Ligand System
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. The electronic and steric properties of both the boronic acid and the coupling partner will influence the optimal choice.
-
Common Issues:
-
Catalyst Deactivation: The presence of oxygen can deactivate the Pd(0) catalyst. Formation of palladium black is an indicator of catalyst decomposition.
-
Inefficient Catalytic Cycle: The chosen catalyst/ligand system may not be optimal for the specific substrates. For nitroarenes, specialized ligands may be required.[3]
-
-
Recommendations:
-
Degas Thoroughly: Ensure the solvent and reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Catalyst and Ligand Selection: For electron-poor systems, which can be the case due to the nitro group, electron-rich and bulky phosphine ligands are often beneficial. Consider ligands like SPhos or XPhos, which have been shown to be effective in challenging couplings.[4][5] If using a pre-catalyst, ensure it is activated under the reaction conditions.
-
Step 3: Evaluate the Reaction Conditions (Base, Solvent, and Temperature)
The reaction conditions play a pivotal role in the efficiency of the Suzuki-Miyaura coupling.
-
Base: The base is crucial for the transmetalation step. However, strong bases can promote protodeboronation.
-
Solvent: The solvent system must be appropriate for all reactants and the catalyst.
-
Temperature: Higher temperatures can accelerate the reaction but may also increase the rate of side reactions like protodeboronation.[4]
Step 4: Consider the Impact of the Nitro and Amino Groups
The functional groups on the boronic acid can influence its reactivity. The electron-withdrawing nitro group can affect the electronic properties of the arylboronic acid. The amino group can potentially coordinate to the palladium center, which may inhibit the catalytic cycle.
-
Recommendation: While the amino group in the meta position is less likely to cause major issues, if inhibition is suspected, protection of the amino group could be considered, although this adds extra steps to the synthesis.
Quantitative Data Summary
The following table summarizes general conditions that can be optimized for Suzuki-Miyaura couplings. Specific yields will be highly dependent on the coupling partner.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Potential Impact on Yield |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(dppf)Cl₂ | Catalyst activity and stability are crucial. |
| Ligand | PPh₃ | SPhos | XPhos | Bulky, electron-rich ligands can improve yields for challenging substrates. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Base strength can influence the rate of transmetalation and side reactions. |
| Solvent | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | DMF | Solvent choice affects solubility and reaction kinetics. |
| Temperature | 80 °C | 100 °C | Room Temp (with pre-catalyst) | Higher temperatures can increase reaction rate but also decomposition. |
Experimental Protocols
Key Experiment: Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
Seal the flask, and then evacuate and backfill with inert gas three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane/water mixture.
-
Add the degassed solvent mixture to the Schlenk flask containing the solids.
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Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
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Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 3-Amino-5-nitrophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 3-Amino-5-nitrophenylboronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of Suzuki coupling products derived from this compound.
Problem 1: Co-elution of the desired product with starting material (aryl halide) or homocoupled byproduct during column chromatography.
-
Possible Cause A: Similar Polarity. The presence of both a basic amino group and a polar nitro group can result in the product having a similar polarity to the starting materials or byproducts, making separation on silica gel challenging.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Test a range of polarities and solvent selectivities. Good starting points include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1]
-
Modify the Mobile Phase: For compounds with a basic amino group, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve separation. Conversely, for acidic impurities, a small amount of acetic acid can be added.
-
Use a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using neutral alumina or reverse-phase (C18) silica gel.
-
Employ a Shallow Gradient: When running the column, use a very shallow gradient of the more polar solvent to maximize the separation between closely eluting compounds.[1]
-
Problem 2: The desired product is an oil and will not crystallize.
-
Possible Cause A: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.
-
Possible Cause B: Intrinsic Property of the Compound. The product may be an oil at room temperature.
-
Troubleshooting Steps:
-
Re-purify by Chromatography: Attempt further purification by flash column chromatography to remove any remaining impurities and then try to crystallize the product again.[1]
-
Trituration: Dissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Solvent Screening for Recrystallization: If the product is a solid but difficult to crystallize, screen a variety of solvents. For nitroaryl compounds, alcoholic solvents are often a good choice.[2] Common solvent pairs for recrystallization of polar compounds include ethanol/water, methanol/dichloromethane, and ethyl acetate/hexanes.
-
Problem 3: Low or no recovery of the product from a silica gel column.
-
Possible Cause A: Strong Adsorption to Silica Gel. The basic amino group can strongly interact with the acidic silica gel, leading to irreversible adsorption.
-
Possible Cause B: Decomposition on Silica Gel. Some sensitive compounds can degrade on acidic silica gel.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel with the eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.
-
Perform a "Methanol Purge": If you suspect your compound is stuck on the column, flushing the column with 100% methanol can help to elute highly polar compounds.
-
Test for Stability: Before running a large-scale column, spot the crude mixture on a TLC plate, and let it sit for a few hours. Then, run the TLC to see if any new spots (decomposition products) have appeared.
-
Frequently Asked Questions (FAQs)
Q1: What is the best first step for purifying the crude product of a Suzuki reaction with this compound?
A1: An aqueous work-up is the essential first step. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine. This procedure removes the bulk of inorganic salts and water-soluble impurities.[1]
Q2: How can I effectively remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the organic layer containing the crude product with a dilute aqueous base such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer.
Q3: My desired product is highly polar. What are the best practices for column chromatography?
A3: For highly polar compounds, you will likely need a more polar solvent system. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a common choice. To prevent streaking, which is common with polar compounds on silica gel, consider adding a small percentage of a modifier to your eluent as mentioned in the troubleshooting guide.
Q4: How can I remove residual palladium catalyst from my final product?
A4: For many applications, especially in drug development, removing trace palladium is crucial.[1]
-
Filtration through Celite: If a heterogeneous catalyst was used, it can often be removed by filtering the reaction mixture through a pad of Celite.
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be used. These are functionalized silica or polymers that selectively bind to the palladium, which can then be removed by filtration.
Data Presentation
Table 1: Representative TLC Rf Values for Suzuki Coupling Components
| Compound Type | Functional Groups | Typical Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Aryl Halide (Starting Material) | Varies | 7:3 | 0.6 - 0.8 |
| This compound | Amino, Nitro, Boronic Acid | 1:1 | 0.1 - 0.3 |
| Desired Biaryl Product | Amino, Nitro, Aryl | 1:1 | 0.3 - 0.5 |
| Homocoupled Boronic Acid | 2x(Amino, Nitro) | 1:1 | 0.1 - 0.2 |
Note: These are illustrative values. Actual Rf values will vary depending on the specific structures of the coupling partners and the exact TLC conditions.
Table 2: Suggested Recrystallization Solvents for Amino-Nitro Biaryl Compounds
| Solvent(s) | Compound Polarity | Notes |
| Ethanol/Water | High | Dissolve in hot ethanol, add water dropwise until cloudy, then cool. |
| Methanol/Dichloromethane | Medium-High | Dissolve in a minimal amount of hot methanol/DCM mixture, then cool. |
| Ethyl Acetate/Hexanes | Medium | Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. |
| Isopropanol | High | A good single solvent for recrystallizing many polar aromatic compounds. |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1M NaOH (2x) to remove unreacted boronic acid, followed by water (1x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC plate using different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal eluent for separation.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a single solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. If it does not dissolve, it may be the "poor" solvent in a two-solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Cooling the flask in an ice bath can further promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: 3-Amino-5-nitrophenylboronic acid in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using 3-Amino-5-nitrophenylboronic acid in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Low or no yield in a cross-coupling reaction involving this compound can be attributed to several factors, ranging from reagent quality to reaction conditions. This guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Degradation of this compound | Boronic acids can be susceptible to degradation over time. It is advisable to use a fresh batch or verify the purity of the existing stock. |
| Inactive Catalyst | The active Pd(0) species is crucial for the catalytic cycle. If using a Pd(II) precatalyst, ensure its efficient in-situ reduction. Consider using a fresh batch of catalyst or a more robust, air-stable version.[1] |
| Oxygen Contamination | The presence of oxygen can lead to the oxidative degradation of the catalyst and promote the homocoupling of the boronic acid.[1] Ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1] |
| Inappropriate Base | The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak may not facilitate transmetalation effectively. For this compound, which is an electron-deficient arylboronic acid, a milder base like K₃PO₄ or K₂CO₃ is often preferred over strong bases like NaOH or KOH.[1] |
| Suboptimal Solvent System | The solvent system must be appropriate for the solubility of all reactants and the chosen base. Anhydrous solvents are often necessary to prevent protodeboronation.[1] |
| Incorrect Temperature | High temperatures can accelerate side reactions. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 2: Presence of Significant Side Products
The two most common side reactions observed with arylboronic acids are protodeboronation and homocoupling. The electronic nature of this compound, with both an electron-donating amino group and a strong electron-withdrawing nitro group, can influence the propensity for these side reactions.
Competing Reaction Pathways
References
Technical Support Center: Catalyst Selection for Suzuki Reactions with Substituted Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction shows low to no yield. What are the primary factors to investigate?
A1: When encountering a failed or low-yielding Suzuki reaction, a systematic check of the following parameters is recommended:
-
Catalyst Activity: Ensure the palladium source and ligand are active. The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1][2]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of the aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation without causing the degradation of starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[3] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I am observing significant protodeboronation of my phenylboronic acid. How can this be minimized?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[1] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use Boronic Acid Derivatives: More stable alternatives to boronic acids can be used, such as potassium trifluoroborate salts (BF₃K) or MIDA boronates, which slowly release the boronic acid under the reaction conditions.[1]
Q3: How do electron-donating or electron-withdrawing groups on the phenylboronic acid affect catalyst selection?
A3: The electronic nature of the substituent on the phenylboronic acid significantly influences the reaction.
-
Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are generally more reactive and can often be coupled effectively with standard catalysts like Pd(PPh₃)₄. However, they are also more susceptible to protodeboronation.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CN) can be challenging due to a slower transmetalation step.[4] In these cases, using more electron-rich and bulky ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can enhance catalyst activity and improve yields.[4]
Q4: What is the best approach for Suzuki reactions involving sterically hindered phenylboronic acids?
A4: Steric hindrance, particularly from ortho-substituents, can impede the reaction by slowing down the transmetalation and reductive elimination steps.[1] To overcome this:
-
Bulky, Electron-Rich Ligands: The use of bulky, electron-rich ligands is crucial. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[1] These ligands accelerate both oxidative addition and reductive elimination.
-
Forcing Conditions: Increasing the reaction temperature may be necessary to overcome the higher activation energy associated with sterically demanding substrates.[1]
Troubleshooting Guides
Low Yield with Electron-Deficient Phenylboronic Acids
Caption: Troubleshooting workflow for low yields with electron-deficient phenylboronic acids.
Low Yield with Sterically Hindered Phenylboronic Acids
Caption: Troubleshooting workflow for low yields with sterically hindered phenylboronic acids.
Data Presentation: Catalyst Performance
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions with different substituted phenylboronic acids. Note that direct quantitative comparison can be challenging as the data is compiled from various sources with different reaction conditions.
Table 1: Coupling of Phenylboronic Acids with Electron-Donating Groups
| Phenylboronic Acid Substituent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-CH₃ | Iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 92 |
| 2-CH₃ | 4-Bromoacetophenone | [Pd(N,O)] complex | K₂CO₃ | DMF/H₂O | 94 |
Table 2: Coupling of Phenylboronic Acids with Electron-Withdrawing Groups
| Phenylboronic Acid Substituent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-CF₃ | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 91 |
| 4-CN | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 2-NO₂ | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High Yield |
| 4-NO₂ | 4-Bromoacetophenone | [Pd(N,O)] complex | K₂CO₃ | DMF/H₂O | 17 |
Table 3: Coupling of Sterically Hindered Phenylboronic Acids
| Phenylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2,4,6-Trimethylphenylboronic acid | 4-Chlorotoluene | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 94 |
| 2-Methylphenylboronic acid | 2-Bromo-1,3-dimethylbenzene | RuPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 92 |
| 2,6-Dimethylphenylboronic acid | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2-(Trifluoromethoxy)phenylboronic acid | 2-Bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ / L1 | K₂CO₃ | THF | 85 |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for performing a Suzuki-Miyaura cross-coupling reaction.[5][6]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of Dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for the Formation of Diethanolamine Adducts of Boronic Acids
This protocol is useful for stabilizing boronic acids that are prone to degradation.[1]
Materials:
-
Substituted phenylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting diethanolamine adduct can be used directly in Suzuki coupling reactions.
Signaling Pathways and Workflows
General Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
effect of base on the stability of 3-Amino-5-nitrophenylboronic acid
This technical support guide is intended for researchers, scientists, and drug development professionals using 3-Amino-5-nitrophenylboronic acid in their experiments. It addresses common questions and troubleshooting scenarios related to the stability of this compound, particularly in the presence of bases.
Disclaimer: Specific stability studies on this compound in basic conditions are not extensively available in peer-reviewed literature. The information provided below is based on established chemical principles for arylboronic acids, aminophenols, and nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.
Q2: Is this compound stable in aqueous solutions? A2: While it is soluble in some aqueous solutions, prolonged storage in solution is not recommended. Arylboronic acids can be susceptible to degradation in aqueous media, and the presence of both an amino and a nitro group on the phenyl ring can influence its stability. For best results, prepare solutions fresh before use.
Q3: How does pH affect the stability of this compound? A3: Phenylboronic acids are generally more stable in acidic to neutral pH. Basic conditions (high pH) can significantly accelerate the degradation of many arylboronic acids through a process called protodeboronation.[1][2][3] Additionally, the aminophenyl moiety can be prone to oxidation, a process that is often faster at higher pH.[4]
Q4: Can I use any base with this compound in my reaction? A4: The choice of base can be critical. Strong bases and high temperatures should be used with caution. Weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DIPEA) at the lowest effective concentration and temperature are generally preferred. It is highly recommended to perform a small-scale stability test with your chosen base and reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Solution turns brown/purple after adding a base. | The aminophenyl group is likely undergoing oxidation . This is common for aminophenol-like compounds, especially in basic conditions when exposed to air (oxygen).[4][5] | De-gas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Use the freshest possible solvents.Consider adding an antioxidant if compatible with your reaction chemistry.Minimize the reaction time and temperature. |
| Low yield in a cross-coupling reaction (e.g., Suzuki coupling). | Protodeboronation (cleavage of the C-B bond) may be occurring, which converts your starting material into 3-nitroaniline. This is a known issue for electron-deficient arylboronic acids in basic media.[1][6] | Use a milder base or a lower concentration of the base.Lower the reaction temperature.Reduce the reaction time. Run time-course experiments to find the optimal point.Ensure your palladium catalyst is active and the ligands are appropriate, as efficient catalytic turnover can outcompete the degradation pathway. |
| Multiple unknown peaks appear in my HPLC/LC-MS analysis. | This indicates degradation of the starting material into various byproducts. This could be a combination of oxidation, protodeboronation, and potentially polymerization. | Analyze a sample of your starting material dissolved in the basic reaction medium (without other reagents) to confirm if the degradation is base-induced.Use LC-MS to identify the mass of the impurity peaks. A mass corresponding to 3-nitroaniline is a strong indicator of protodeboronation.Refer to the experimental protocol below to systematically test the stability under your specific conditions. |
| Inconsistent reaction results. | The stability of this compound can be highly sensitive to minor variations in reaction setup. | Carefully control the pH of the reaction mixture.Ensure the quality and dryness of your solvents and reagents are consistent.Standardize the rate of addition of the base.Always prepare solutions of the boronic acid fresh for each experiment. |
Potential Degradation Pathways in Basic Media
In the presence of a base, this compound is susceptible to two primary degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom from the solvent. The reaction is catalyzed by base, which converts the boronic acid into a more reactive boronate anion. The electron-withdrawing nitro group can make the ipso-carbon more susceptible to protonation, leading to the formation of 3-nitroaniline as a byproduct.[1][7]
-
Oxidation: The 3-amino group makes the aromatic ring electron-rich and susceptible to oxidation, especially under basic conditions in the presence of oxygen. This can lead to the formation of quinone-imine type structures which can further react or polymerize, often resulting in highly colored solutions.[4]
Experimental Protocol for Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound under your specific experimental conditions using HPLC analysis.
Objective: To determine the percentage of this compound remaining over time in a specific basic solution.
Materials:
-
This compound
-
Your chosen base (e.g., K₂CO₃, NaOH, Triethylamine)
-
Reaction solvent (e.g., Dioxane/Water, DMF, Acetonitrile)
-
Internal standard (IS) (e.g., a stable aromatic compound with a different retention time, like naphthalene)
-
HPLC system with UV detector
-
Mobile phase (e.g., Acetonitrile and water with a buffer like ammonium acetate or a modifier like formic acid)[8]
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in your reaction solvent.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the same solvent.
-
Prepare your basic solution to the desired concentration in the reaction solvent.
-
-
Stability Experiment Setup:
-
In a reaction vial, combine the solvent, the base, and the internal standard.
-
Place the vial in a heating block or water bath set to your intended reaction temperature.
-
To initiate the experiment (t=0), add a known volume of the this compound stock solution to the vial.
-
-
Time-Point Sampling:
-
Immediately take an aliquot of the reaction mixture (this is your t=0 sample).
-
Quench the aliquot by adding it to a vial containing the acidic quenching solution. This will stop the base-catalyzed degradation.
-
Continue to take and quench aliquots at predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. Monitor at a wavelength where both the starting material and the internal standard have good absorbance (e.g., 254 nm or 280 nm).
-
Determine the peak areas for this compound and the internal standard for each time point.
-
-
Data Analysis:
-
Calculate the Response Factor (RF) for this compound relative to the internal standard using the t=0 sample.
-
RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)
-
-
For each subsequent time point, calculate the concentration of the remaining analyte.
-
Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RF)
-
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Data Presentation: Stability Data Summary Table
Use the following table to log and compare the stability of this compound under different conditions.
| Condition ID | Base Used | Base Conc. (M) | Solvent System | Temp. (°C) | Time (hours) | % Analyte Remaining | Observations (e.g., color change) |
| 1 | K₂CO₃ | 1.0 | Dioxane/H₂O (4:1) | 80 | 0 | 100.0 | Light yellow |
| 1 | K₂CO₃ | 1.0 | Dioxane/H₂O (4:1) | 80 | 1 | 92.5 | Yellow |
| 1 | K₂CO₃ | 1.0 | Dioxane/H₂O (4:1) | 80 | 4 | 75.3 | Amber |
| 2 | NaOH | 1.0 | Ethanol | 50 | 0 | 100.0 | Light yellow |
| 2 | NaOH | 1.0 | Ethanol | 50 | 1 | 61.2 | Dark brown |
| 2 | NaOH | 1.0 | Ethanol | 50 | 4 | 23.1 | Dark brown/precipitate |
| 3 | TEA | 1.5 | CH₃CN | 60 | 0 | 100.0 | Light yellow |
| 3 | TEA | 1.5 | CH₃CN | 60 | 1 | 98.1 | Light yellow |
| 3 | TEA | 1.5 | CH₃CN | 60 | 4 | 91.7 | Yellow |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Sciencemadness Discussion Board - Strange purple compound when oxidizing p-aminophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. rua.ua.es [rua.ua.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. waters.com [waters.com]
Technical Support Center: Boronic Acid-Based Sensor Fabrication
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for the fabrication and application of boronic acid-based sensors.
Frequently Asked Questions (FAQs)
Q1: My fluorescent boronic acid sensor shows no significant change in fluorescence upon addition of the target analyte. What are the potential causes and solutions?
A1: This is a common issue that can stem from several factors, ranging from environmental conditions to the fundamental design of the sensor. Here's a systematic troubleshooting approach:
-
Incorrect pH: The binding of boronic acids to diols is highly pH-dependent. The boronic acid needs to be in its tetrahedral, anionic form to bind effectively, which is favored under alkaline conditions.[1]
-
Troubleshooting: Verify the pH of your buffer solution. The optimal pH is typically above the pKa of the boronic acid. It is recommended to perform a pH titration experiment to identify the optimal pH for your specific sensor and analyte.[1]
-
-
Ineffective Signaling Mechanism: For fluorescent sensors, the change in signal relies on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).[1] If the sensor's molecular structure does not facilitate these mechanisms upon analyte binding, no signal change will be observed.
-
Troubleshooting: Re-evaluate the sensor design. Ensure the fluorophore and the boronic acid moiety are positioned correctly to allow for the intended signaling mechanism to function upon binding.
-
-
Sensor Degradation: Boronic acids can degrade over time, especially when exposed to certain reagents or suboptimal storage conditions, leading to a loss of binding capability.[1]
-
Troubleshooting: Use a freshly prepared batch of the sensor for your experiments. Store the sensor under recommended conditions (e.g., protected from light, moisture, and reactive chemicals).
-
-
Low Analyte Concentration: The concentration of your target analyte may be below the limit of detection (LOD) of your sensor.[1]
-
Troubleshooting: If possible, concentrate your sample. Alternatively, you may need to design a sensor with a higher sensitivity for your target analyte.
-
Q2: I'm observing high background fluorescence or a weak "turn-on" response. How can I improve the signal-to-noise ratio?
A2: High background fluorescence can mask the signal from analyte binding. Here are some strategies to address this:
-
Suboptimal Fluorophore Choice: The selected fluorophore may have a low quantum yield or its fluorescence might be insufficiently quenched in the unbound state.
-
Aggregation-Caused Quenching (ACQ): Many fluorescent probes experience self-quenching at higher concentrations due to aggregation.
-
Troubleshooting: Optimize the sensor concentration. Alternatively, consider using fluorophores with aggregation-induced emission (AIE) properties, which become more emissive in an aggregated state.[4]
-
-
Impure Sensor Compound: Impurities in your synthesized sensor can contribute to background fluorescence.
-
Troubleshooting: Ensure the purity of your sensor through appropriate purification techniques like column chromatography or recrystallization. Characterize the final product using methods like NMR and mass spectrometry.
-
Q3: My sensor is showing a response to other molecules in my sample, leading to poor selectivity. How can I address this?
A3: Low selectivity is a known challenge with boronic acid sensors, as they can bind to any molecule containing cis-1,2 or cis-1,3 diols.[1] Glucose is a common interferent in biological samples due to its high concentration.[5]
-
Monoboronic vs. Diboronic Acid Sensors: Monoboronic acid sensors often show higher affinity for fructose than glucose. Diboronic acid sensors can be designed to have a higher selectivity for glucose by creating a binding pocket that matches the size and diol arrangement of the glucose molecule.[6][7]
-
Troubleshooting: If glucose is your target, consider synthesizing a diboronic acid-based sensor. The spatial arrangement of the two boronic acid groups is crucial for selectivity.
-
-
Competitive Binding Assay: A displacement assay can be employed to improve selectivity.
-
Troubleshooting: In this approach, a fluorescent dye is pre-bound to the boronic acid, quenching its fluorescence. The target analyte displaces the dye, leading to a fluorescence "turn-on." This method can be tailored for higher selectivity based on the relative binding affinities of the dye and the analyte.
-
Q4: The sensor response is inconsistent and drifts over time. What could be the cause?
A4: Signal instability can arise from several experimental variables:
-
Temperature Fluctuations: Binding affinities are temperature-dependent. Changes in the ambient temperature during the experiment can cause the signal to drift.[1]
-
Troubleshooting: Conduct experiments in a temperature-controlled environment.
-
-
Insufficient Equilibration Time: The binding kinetics between the boronic acid and the analyte may be slow. Taking measurements before the system has reached equilibrium will result in inconsistent readings.[1]
-
Troubleshooting: Measure the sensor response at multiple time points after adding the analyte to determine the necessary equilibration time.
-
-
Photobleaching: Continuous exposure of the fluorophore to the excitation light source can lead to its degradation and a decrease in fluorescence intensity over time.
-
Troubleshooting: Minimize the exposure time and intensity of the excitation light. Use photostable fluorophores if possible.
-
-
Sensor Leaching: If the sensor is immobilized on a surface, it may gradually leach into the solution, leading to a decreasing signal.[1]
-
Troubleshooting: Verify the stability of your immobilization chemistry. Perform washing steps and check for any loss of signal.
-
Quantitative Data Summary
The following tables summarize key performance metrics for different types of boronic acid-based sensors to aid in sensor selection and experimental design.
Table 1: Binding Constants of Phenylboronic Acid (PBA) with Various Saccharides
| Saccharide | Binding Constant (K) in M⁻¹ |
| D-Fructose | 4365[2][7] |
| D-Glucose | 110[2][7] |
Note: Binding constants are pH-dependent. The values presented are typically measured at a pH greater than the pKa of the boronic acid.
Table 2: Performance Comparison of Mono- and Di-boronic Acid Sensors for Glucose and Fructose
| Sensor Type | Target Analyte | Typical Binding Constant (K) in M⁻¹ | Key Characteristics |
| Monoboronic Acid | Fructose | ~1000 - 4500 | Higher affinity for fructose over glucose.[7] |
| Monoboronic Acid | Glucose | ~100 - 200 | Lower affinity for glucose.[7] |
| Di-boronic Acid | Fructose | ~350 | Selectivity can be tuned by linker design. |
| Di-boronic Acid | Glucose | ~1400 | Designed for enhanced glucose selectivity.[7] |
Experimental Protocols
Protocol 1: General Synthesis of an Amide-Coupled Boronic Acid Fluorescent Sensor
This protocol describes a general method for synthesizing a fluorescent boronic acid sensor by coupling a carboxylic acid-functionalized boronic acid with an amine-functionalized fluorophore.
-
Oxidation of the Boronic Acid Precursor: Convert an acetyl- or other suitable precursor group on the phenylboronic acid to a carboxylic acid.
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxy-functionalized boronic acid (1.1 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours to form the NHS-ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-functionalized fluorophore (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.
-
Add the activated NHS-ester solution dropwise to the fluorophore solution.
-
Allow the reaction to stir under an inert atmosphere (N₂ or Ar) at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final sensor compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: pH Titration to Determine Optimal Binding pH
This protocol helps to determine the optimal pH for the interaction between your boronic acid sensor and the target analyte.
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 6.0 to 10.0 in 0.5 pH unit increments).
-
Prepare Sensor and Analyte Solutions:
-
Prepare a stock solution of your boronic acid sensor in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of your target analyte in deionized water.
-
-
Fluorescence Measurements:
-
For each pH value, prepare two sets of samples in a cuvette:
-
Blank: Add the sensor stock solution to the buffer to a final desired concentration.
-
Sample: Add the sensor stock solution and the analyte stock solution to the buffer to their final desired concentrations.
-
-
Incubate the samples for the predetermined equilibration time.
-
Measure the fluorescence intensity of each blank and sample at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample at each pH value to get the net fluorescence change.
-
Plot the net fluorescence change as a function of pH. The pH at which the maximum fluorescence change is observed is the optimal pH for your sensor system.
-
Visualizations
Caption: Workflow for boronic acid sensor synthesis and evaluation.
Caption: PET mechanism in a "turn-on" boronic acid fluorescent sensor.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
improving the selectivity of 3-Amino-5-nitrophenylboronic acid sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 3-Amino-5-nitrophenylboronic acid sensors in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound sensors, offering potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Selectivity: High background signal from interfering saccharides (e.g., glucose, fructose). | 1. Suboptimal pH: The binding affinity of boronic acids to diols is highly pH-dependent. At physiological pH, binding may be weak and non-specific. 2. Monovalent Binding: Single boronic acid moieties often exhibit broad selectivity for various cis-diols. 3. Interference from structurally similar molecules: Other endogenous molecules with diol groups can bind to the sensor. | 1. Optimize pH: Perform a pH titration (e.g., from pH 6.0 to 9.0) to determine the optimal pH for selective binding to your target analyte. Electron-withdrawing groups like the nitro group on this compound can lower its pKa, potentially allowing for effective binding at a more neutral pH. 2. Consider Dimeric/Multivalent Sensors: For enhanced glucose selectivity over fructose, consider synthesizing or using a diboronic acid sensor. The spatial arrangement of two boronic acid groups can create a binding pocket that preferentially accommodates glucose. 3. Competitive Inhibition: Introduce a competing monoboronic acid that has a high affinity for a primary interferent. For example, adding phenylboronic acid can help to "knock-out" interference from fructose.[1] |
| Poor Sensitivity: Weak or no signal upon analyte binding. | 1. Incorrect Buffer Composition: The buffer components may interfere with the binding or the signaling mechanism. 2. Low Analyte Concentration: The concentration of the target analyte may be below the sensor's limit of detection (LOD). 3. Fluorescence Quenching: Components in the sample matrix may be quenching the fluorescence signal. | 1. Buffer Optimization: Use buffers with minimal potential for interaction with the boronic acid, such as MES, HEPES, or phosphate buffers. Verify that the buffer's ionic strength is optimized for your assay.[2] 2. Sample Pre-concentration: If feasible, concentrate your sample to increase the analyte concentration. 3. Matrix Effect Evaluation: Spike your blank matrix with a known concentration of the analyte to assess the extent of signal quenching. If significant quenching is observed, sample purification or dilution may be necessary. |
| Signal Instability or Drift: | 1. Temperature Fluctuations: Binding affinities are temperature-dependent, leading to signal drift with ambient temperature changes. 2. Photobleaching (for fluorescent sensors): Prolonged exposure to excitation light can lead to a decrease in signal over time. 3. Sensor Surface Instability/Leaching: If the sensor is immobilized, it may be detaching from the surface. | 1. Temperature Control: Conduct experiments in a temperature-controlled environment. 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use an anti-fade reagent if compatible with your assay. 3. Verify Immobilization Chemistry: Ensure the covalent linkage between the sensor and the surface is stable under your experimental conditions. Perform washing steps and monitor for signal loss. |
| Irreproducible Results: | 1. Inconsistent Sensor Preparation: Variations in the synthesis, purification, or immobilization of the this compound can lead to batch-to-batch differences. 2. Incomplete Sensor Regeneration: If the sensor is being reused, incomplete removal of the analyte from the previous run can affect subsequent measurements. | 1. Standardize Protocols: Follow a standardized and well-documented protocol for sensor preparation and characterization. 2. Optimize Regeneration: Develop a robust regeneration protocol. This typically involves a pH shift to dissociate the boronate ester. For example, a wash with an acidic buffer (e.g., pH 5.0) can be effective.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sensor showing a strong response to fructose but a weak response to my target glycoprotein?
A1: This is a common selectivity challenge with monoboronic acid sensors. Fructose, a furanose with a syn-periplanar 1,2-diol, generally exhibits a higher binding affinity to phenylboronic acids compared to the diols on many glycoproteins.[1] To improve selectivity for your target glycoprotein, consider the following:
-
pH Optimization: Systematically vary the pH of your binding buffer. The pKa of this compound is influenced by its amino and nitro substituents, which may allow for a pH window where binding to your glycoprotein is favored.[4]
-
Molecular Imprinting: Creating a molecularly imprinted polymer (MIP) with your target glycoprotein as the template can generate binding cavities with higher specificity.
-
Use of a Diboronic Acid Sensor: For certain glycoproteins, a sensor with two boronic acid moieties may offer enhanced binding through multivalent interactions.
Q2: How do the amino and nitro groups on this compound affect its sensing properties?
A2: The substituents on the phenyl ring significantly influence the electronic properties and, consequently, the sensing behavior of the boronic acid:
-
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group increases the Lewis acidity of the boron atom. This lowers the pKa of the boronic acid, allowing it to form a tetrahedral boronate anion at a more neutral pH, which is the form that binds to diols. This can enhance binding affinity at physiological pH.[4]
-
Amino Group (-NH2): The amino group is an electron-donating group. Its effect on the pKa is less straightforward and can be influenced by its position relative to the boronic acid. It can also serve as a site for further functionalization of the sensor molecule.
Q3: Can I reuse my this compound sensor? If so, how?
A3: Yes, one of the advantages of boronic acid-based sensors is the reversible nature of the boronate ester bond. To regenerate the sensor, you need to shift the pH to favor the dissociation of the boronate ester. A common method is to wash the sensor with a buffer at a pH below the pKa of the boronic acid (e.g., acidic buffer, pH 4-5) or a buffer containing a high concentration of a competing diol like sorbitol. The optimal regeneration conditions should be determined empirically for your specific sensor and analyte.
Q4: What are some common interfering substances in biological samples, and how can I mitigate their effects?
A4: Common interferents in biological samples include:
-
Monosaccharides: Glucose and fructose are often present at high concentrations and can compete with your target analyte for binding.
-
Catechols: Molecules with catechol moieties, such as dopamine and other neurotransmitters, can bind strongly to boronic acids.[1]
-
Amino Acids: Some amino acids have been reported to interfere with boronic acid-based assays, potentially through non-covalent interactions or by affecting the fluorescence of the reporter.[5] To mitigate these interferences:
-
Sample Pre-treatment: Use techniques like dialysis or size-exclusion chromatography to remove small molecule interferents.
-
Competitive Masking: As mentioned in the troubleshooting guide, add a simple boronic acid to bind to and "mask" a major interferent.
-
Differential Measurements: Use a control sensor that is structurally similar but lacks the boronic acid group to measure and subtract the non-specific background signal.
Quantitative Data
The binding affinity of boronic acids to diols is a critical parameter for sensor performance. The following tables provide representative binding constant (Ka) data for phenylboronic acid and related derivatives with various saccharides. Note that specific values for this compound may vary and should be determined experimentally.
Table 1: Binding Constants of Phenylboronic Acid (PBA) with Common Monosaccharides
| Saccharide | Binding Constant (Ka, M⁻¹) | Conditions |
| D-Fructose | 4365 | pH 7.4 |
| D-Glucose | 110 | pH 7.4 |
| D-Galactose | ~150 | pH 7.8, 33.3% MeOH/H₂O |
| Sorbitol | High Affinity | - |
Data compiled from multiple sources, conditions may vary.[1][6]
Table 2: Comparison of Binding Constants for Different Boronic Acids with Sialic Acid (SA) at Varying pH
| Boronic Acid | Ka at pH 5.0 (M⁻¹) | Ka at pH 7.4 (M⁻¹) |
| Phenylboronic Acid (PBA) | ~40 | - |
| 5-Boronopicolinic Acid (5-BPA) | >1000 | - |
| 3-Pyridylboronic Acid | ~200 | ~100 |
Data illustrates the significant impact of boronic acid structure and pH on binding affinity.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Fluorescence-Based Saccharide Sensing
This protocol outlines a general method for evaluating the interaction between a fluorescent this compound sensor and a saccharide analyte.
Materials:
-
This compound fluorescent probe
-
Saccharide of interest (e.g., glycoprotein, monosaccharide)
-
Buffer solution (e.g., phosphate, MES, or HEPES buffer at the desired pH)
-
DMSO or other suitable organic solvent for stock solution
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a concentrated stock solution of the this compound probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent like DMSO. b. Prepare a concentrated stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
Preparation of Working Solutions: a. Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid impacting the binding. b. Prepare a series of saccharide solutions by serially diluting the saccharide stock solution with the buffer.
-
Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the excitation and emission wavelengths appropriate for your specific probe. c. Add a fixed volume of the probe working solution to a quartz cuvette. d. Record the initial fluorescence spectrum (F₀) of the probe solution. e. Sequentially add small aliquots of the saccharide solutions to the cuvette, mixing thoroughly after each addition. f. Record the fluorescence spectrum after each addition until no further change in fluorescence is observed (saturation).
-
Data Analysis: a. Plot the change in fluorescence intensity (F - F₀) or the ratio (F/F₀) against the saccharide concentration. b. Determine the binding constant (Ka) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Analyte Detection
This protocol describes a general procedure for using EIS to monitor the binding of an analyte to a this compound-modified electrode.
Materials:
-
This compound-modified working electrode (e.g., gold)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., PBS) containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻)
-
Potentiostat with EIS capability
-
Analyte solution
Procedure:
-
Electrode Preparation: a. Clean the working electrode according to standard procedures. b. Immobilize the this compound onto the electrode surface. This can be achieved through self-assembly via a thiol linker or by electropolymerization.
-
EIS Measurement Setup: a. Assemble the three-electrode system in an electrochemical cell containing the electrolyte solution with the redox probe. b. Connect the electrodes to the potentiostat.
-
Initial EIS Measurement: a. Set the potentiostat to apply a suitable DC potential (e.g., the formal potential of the redox probe) with a superimposed small amplitude AC potential (e.g., 5-10 mV). b. Perform an initial EIS scan over a wide frequency range (e.g., 100 kHz to 0.1 Hz) to obtain the baseline impedance spectrum.
-
Analyte Binding: a. Introduce the analyte solution into the electrochemical cell and incubate for a sufficient time to allow for binding to the modified electrode surface.
-
Post-Binding EIS Measurement: a. Perform another EIS scan using the same parameters as in step 3.
-
Data Analysis: a. Plot the impedance data as a Nyquist plot (Z' vs. -Z''). b. The binding of the analyte to the sensor surface will typically increase the charge transfer resistance (Rct), which is reflected as an increase in the diameter of the semicircle in the Nyquist plot. c. Model the data using an appropriate equivalent circuit (e.g., a Randles circuit) to quantify the change in Rct. d. Correlate the change in Rct to the analyte concentration.
Visualizations
Caption: Workflow for fluorescence-based saccharide sensing.
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
Caption: Strategies for improving sensor selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boronic Acids in Suzuki Coupling: Spotlight on 3-Amino-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key determinant of the reaction's success is the nature of the organoboron species, particularly the boronic acid. This guide provides an objective comparison of the performance of 3-Amino-5-nitrophenylboronic acid with other commonly used boronic acids in Suzuki coupling, supported by experimental data.
Performance Comparison of Boronic Acids in Suzuki Coupling
The electronic properties of substituents on the phenylboronic acid ring play a crucial role in the efficiency of the Suzuki-Miyaura coupling. Generally, electron-donating groups on the boronic acid can enhance the rate of the transmetalation step, a key process in the catalytic cycle, leading to higher reaction yields. Conversely, electron-withdrawing groups, such as the nitro group in this compound, can render the boronic acid less nucleophilic, potentially slowing down the reaction and requiring more carefully optimized conditions to achieve high yields.[1]
The presence of both an amino group (electron-donating) and a nitro group (electron-withdrawing) on this compound presents a unique electronic profile. The following table summarizes experimental data for the Suzuki coupling of various boronic acids with different aryl halides.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of yields should be made with caution as reaction conditions may vary between studies.
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound Analog | 3-Amino-5-bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | ~70-90* |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 2-12 | ~95 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 100 | 1 | 94 |
| 4-Methoxyphenylboronic acid (electron-donating) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 2-12 | ~98 |
| 4-Chlorophenylboronic acid (electron-withdrawing) | 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 100 | 1 | 89 |
| 4-Nitrophenylboronic acid (electron-withdrawing) | 4-Bromoacetophenone | Preformed Pd(II) Catalyst | K₃PO₄ | Methanol | RT | 2 | 17 |
*Note: Data for a close structural analog, the coupling of various arylboronic acids with 3-Amino-5-bromopyridine, suggests that good to excellent yields can be obtained with appropriate optimization.[2]
Experimental Protocols
Below is a generalized experimental protocol for a conventional heating Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and degassed water in a 4:1 ratio)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add the aryl halide, the arylboronic acid, and the base.[2]
-
Add the palladium catalyst.[2]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2]
-
Add the solvent system to the flask.[2]
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[2]
Mandatory Visualizations
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
References
The Superior Performance of 3-Amino-5-nitrophenylboronic Acid in Advanced Sensor Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly sensitive and selective sensing technologies is paramount. In the realm of boronic acid-based sensors, 3-Amino-5-nitrophenylboronic acid emerges as a molecule of significant interest, offering distinct advantages over other derivatives for a range of applications, including glucose and biomolecule detection.
This guide provides an objective comparison of this compound's performance with alternative boronic acid compounds, supported by experimental data and detailed methodologies. We will delve into the synergistic effects of its unique trifunctional substitution pattern and illustrate the underlying sensing mechanisms.
Enhanced Acidity and Binding Affinity: The Core Advantages
The primary advantage of this compound in sensor applications stems from the electronic properties of its substituents. Phenylboronic acids function as Lewis acids, reversibly binding with 1,2- or 1,3-diols to form cyclic esters. This interaction is the foundation of their use in detecting saccharides and other diol-containing biomolecules. The efficiency of this binding at physiological pH (around 7.4) is critically dependent on the pKa of the boronic acid. A lower pKa enhances the formation of the anionic tetrahedral boronate species, which is more reactive towards diols.
The 3-amino group, an electron-donating group, and the 5-nitro group, a strong electron-withdrawing group, on the phenyl ring of this compound work in concert to lower its pKa. The nitro group's electron-withdrawing nature significantly increases the acidity of the boronic acid moiety. This allows for more efficient binding to diols at neutral pH, a crucial requirement for most biological sensing applications.
Performance Comparison: this compound vs. Alternatives
To illustrate the performance benefits, we compare key sensor metrics for systems based on 3-Aminophenylboronic acid (3-APBA) and discuss the anticipated improvements with the inclusion of a nitro group, as in this compound. While direct comparative studies are limited, the established principles of boronic acid chemistry allow for a clear projection of enhanced performance.
| Sensor Analyte | Recognition Element | Alternative Element(s) | Limit of Detection (LOD) | Linear Range | Key Advantages of this compound (Anticipated) |
| Glucose | This compound | 3-Aminophenylboronic acid (3-APBA) | Expected to be lower than 8.53 x 10⁻⁹ M[1] | Expected to be wider | Lower pKa for stronger binding at physiological pH, leading to higher sensitivity and a lower detection limit. |
| Bacteria | This compound | 3-Aminophenylboronic acid (3-APBA) | Expected to be lower than 1.0 x 10² CFU/mL | Expected to be wider | Enhanced affinity for diols on bacterial cell walls, improving capture efficiency and detection sensitivity. |
Note: The quantitative data for 3-APBA is derived from published studies. The advantages for this compound are projected based on established chemical principles.
Signaling Pathways and Experimental Workflows
The sensing mechanism of boronic acid-based sensors can be transduced through various methods, including electrochemical and fluorescent signaling.
Electrochemical Sensing Pathway
In electrochemical sensors, the binding of the target analyte to the boronic acid moiety alters the electrochemical properties of the sensor surface. This change can be detected as a change in impedance, current, or potential.
Caption: Electrochemical sensing mechanism.
Experimental Workflow for Electrochemical Sensor Fabrication
The fabrication of an electrochemical sensor using this compound typically involves the modification of an electrode surface.
Caption: Electrochemical sensor fabrication workflow.
Detailed Experimental Protocols
Fabrication of a Non-Enzymatic Impedimetric Glucose Sensor
This protocol is adapted from a method for 3-aminophenylboronic acid and can be applied to this compound.[1]
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
This compound
-
Phosphate buffered saline (PBS)
-
Potassium ferricyanide/ferrocyanide solution
-
Glucose solutions of varying concentrations
Procedure:
-
Electrode Cleaning: The SPCE is electrochemically cleaned by cycling the potential in a PBS solution.
-
Surface Functionalization: The cleaned SPCE is immersed in a solution containing this compound to allow for the covalent attachment of the boronic acid to the carbon surface. This can be achieved through electrochemical polymerization or other surface chemistry techniques.
-
Characterization: The functionalized electrode is characterized using techniques like Scanning Electron Microscopy (SEM) to visualize the surface morphology and Cyclic Voltammetry (CV) to confirm the modification.
-
Glucose Detection: The modified electrode is incubated with glucose solutions of different concentrations.
-
Electrochemical Impedance Spectroscopy (EIS) Measurement: EIS is performed in the presence of a redox probe (e.g., ferricyanide/ferrocyanide) to measure the change in charge transfer resistance upon glucose binding. The impedance change is correlated to the glucose concentration.
Synthesis of this compound
For researchers interested in synthesizing this key component, a general synthetic route can be followed, often starting from a commercially available substituted aniline or nitrobenzene derivative. The synthesis typically involves a multi-step process that may include protection of the amino group, boronation of the aromatic ring, and subsequent deprotection.
Conclusion
This compound stands out as a superior recognition element for sensor applications due to the synergistic electronic effects of its amino and nitro substituents. These groups work in concert to lower the pKa of the boronic acid, leading to enhanced binding affinity for diols at physiological pH. This translates to sensors with potentially higher sensitivity, lower limits of detection, and wider linear ranges compared to those based on other phenylboronic acid derivatives. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to leverage the advantages of this compound in the development of next-generation sensing technologies for a wide array of applications in research, diagnostics, and drug development.
References
A Comparative Performance Analysis: 3-Amino-5-nitrophenylboronic Acid vs. 3-Aminophenylboronic Acid
In the landscape of chemical synthesis and drug development, phenylboronic acids serve as indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The strategic placement of functional groups on the phenyl ring can dramatically alter the reactivity and utility of these reagents. This guide provides a comparative analysis of 3-aminophenylboronic acid and its nitro-substituted counterpart, 3-amino-5-nitrophenylboronic acid, offering insights into their respective performance based on fundamental chemical principles and available data.
Core Physicochemical and Reactivity Differences
The introduction of a nitro group (NO₂) onto the 3-aminophenylboronic acid scaffold at the 5-position instigates significant changes in the molecule's electronic properties. The nitro group is a potent electron-withdrawing group, which influences the reactivity of both the boronic acid and the amino functionalities.
Impact on the Boronic Acid Group
The electron-withdrawing nature of the nitro group is anticipated to increase the acidity of the boronic acid. This heightened acidity can translate to altered reactivity in Suzuki-Miyaura coupling reactions. A more electrophilic boron center may facilitate the transmetalation step, potentially leading to faster reaction kinetics under certain conditions.
Impact on the Amino Group
Conversely, the electron-withdrawing nitro group will decrease the basicity of the amino group. This reduction in nucleophilicity can be advantageous in synthetic routes where the amino group might otherwise compete in side reactions. It also opens up possibilities for selective functionalization under conditions that would not be feasible for the more basic 3-aminophenylboronic acid.
Quantitative Data Summary
While direct, side-by-side experimental comparisons in the literature are scarce, we can infer performance characteristics based on the known properties of these functional groups. The following table summarizes the expected differences:
| Property | 3-Aminophenylboronic Acid | This compound | Rationale |
| Molecular Weight | 136.94 g/mol | 181.94 g/mol | Addition of a nitro (NO₂) group. |
| pKa of Boronic Acid | Higher | Lower (More Acidic) | The electron-withdrawing nitro group increases the Lewis acidity of the boron atom. |
| Basicity of Amino Group | Higher (More Basic) | Lower (Less Basic) | The electron-withdrawing nitro group reduces the electron density on the amino group. |
| Reactivity in Suzuki Coupling | Standard reactivity | Potentially enhanced reactivity | A more electrophilic boron center can facilitate transmetalation. |
| Susceptibility to Oxidation | Moderate | Higher | The nitro group can make the aromatic ring more electron-deficient and susceptible to certain oxidative conditions. |
Experimental Protocols
The following are generalized experimental protocols where the differences between these two boronic acids would be most apparent.
Representative Suzuki-Miyaura Coupling Reaction
This protocol outlines a typical Suzuki-Miyaura coupling to highlight potential differences in reaction kinetics and yield.
1. Reaction Setup:
-
In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Add a base, for example, potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
2. Solvent and Reagent Addition:
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) with vigorous stirring.
3. Monitoring and Workup:
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
4. Purification:
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Comparison
The following diagrams illustrate the key conceptual differences and a typical experimental workflow.
Caption: Functional group effects on acidity and basicity.
Caption: A typical workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between this compound and 3-aminophenylboronic acid will be dictated by the specific requirements of the synthetic route or application. This compound offers the potential for enhanced reactivity in cross-coupling reactions and a less nucleophilic amino group, which can be beneficial for avoiding side reactions. However, its increased complexity and potential for instability under certain conditions must be considered. In contrast, 3-aminophenylboronic acid is a more standard, well-characterized reagent suitable for a broad range of applications where the specific electronic modifications of the nitro-substituted version are not required. Researchers should consider these trade-offs when selecting the appropriate reagent for their experimental designs.
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-5-nitrophenylboronic Acid Products
For researchers, scientists, and professionals in drug development, the purity and quality of starting materials and intermediates are paramount. This guide provides a comprehensive comparison of analytical methods for the validation of 3-Amino-5-nitrophenylboronic acid, a key building block in various pharmaceutical syntheses. The following sections detail experimental protocols, present comparative data, and offer insights into the strengths and limitations of each technique, ensuring the selection of a fit-for-purpose analytical method.
Comparison of Analytical Methods
The choice of an analytical method for this compound and its products depends on the specific analytical need, such as purity assessment, quantification of impurities, or assay determination. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose. However, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Titration offer orthogonal approaches for comprehensive characterization.
Table 1: Comparison of Key Validation Parameters for Different Analytical Methods
| Parameter | HPLC-UV | ¹H NMR | Potentiometric Titration |
| Intended Purpose | Purity, Impurity Profiling, Assay | Identification, Structure Elucidation, Purity | Assay (Potency) |
| Specificity | High | High | Moderate to Low |
| Linearity (r²) | ≥ 0.999 | Not Applicable for this purpose | Not Applicable for this purpose |
| Range (% of test conc.) | 80-120% | Not Applicable for this purpose | Not Applicable for this purpose |
| Accuracy (% Recovery) | 98.0 - 102.0% | Not Applicable for this purpose | 99.0 - 101.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 0.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 1.0% |
| LOD | ~0.01% | ~0.1% | Not Applicable |
| LOQ | ~0.03% | ~0.3% | Not Applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the determination of purity and the quantification of impurities of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This method is used for the identification and structural confirmation of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Procedure: Acquire a ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound.
Potentiometric Titration
This method is employed for determining the assay (potency) of this compound.[1]
-
Instrumentation: Autotitrator with a pH electrode.[1]
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.[1]
-
Reagent: Mannitol.
-
Sample Preparation: Accurately weigh about 200 mg of the sample into a beaker, dissolve in 50 mL of water, and then add 5 g of mannitol.[1]
-
Procedure: Titrate the sample solution with 0.1 M NaOH to the potentiometric endpoint. The assay is calculated based on the volume of titrant consumed.[1]
Impurity Profiling and Forced Degradation Studies
Understanding the potential impurities and degradation products is crucial for ensuring the quality and stability of this compound. Forced degradation studies are performed to identify potential degradation pathways.
Table 2: Potential Impurities of this compound
| Impurity Name | Structure | Origin |
| 3-Nitroaniline | Starting material | |
| Boric Acid | B(OH)₃ | Degradation |
| De-boronated impurity | Degradation | |
| Oxidative degradation products | Various | Oxidation |
Forced degradation studies should be conducted under various stress conditions as recommended by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[2][3]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: ICH compliant photostability chamber.
Visualizing the Workflow
A clear understanding of the analytical method validation workflow is essential for a systematic approach.
Caption: A streamlined workflow for analytical method validation.
Signaling Pathway of Method Selection
The choice of an analytical method is guided by the specific requirements of the analysis.
Caption: Decision pathway for selecting an appropriate analytical method.
References
Spectroscopic Analysis for Structural Confirmation of 3-Amino-5-nitrophenylboronic Acid and a Comparative Look at Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Spectroscopic Characterization
In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel compounds is paramount. 3-Amino-5-nitrophenylboronic acid and its derivatives are an important class of molecules with potential applications stemming from the unique electronic properties conferred by the simultaneous presence of an electron-donating amino group and an electron-withdrawing nitro group on the phenylboronic acid scaffold. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structures of these compounds.
While specific experimental data for this compound is not widely published, this guide presents a comparative analysis based on the well-characterized analogues, 3-aminophenylboronic acid and 3-nitrophenylboronic acid. By understanding the spectroscopic signatures of these precursors, researchers can predict and interpret the data for the target compound and its derivatives with a high degree of confidence.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-aminophenylboronic acid and 3-nitrophenylboronic acid. This information serves as a baseline for predicting the spectral characteristics of this compound.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Aminophenylboronic acid | Aromatic protons typically appear in the range of 6.5-7.5 ppm. The amino group protons (NH₂) can appear as a broad singlet. | Aromatic carbons typically resonate between 115-150 ppm. The carbon bearing the boronic acid group can be broad and sometimes difficult to observe. |
| 3-Nitrophenylboronic acid | Aromatic protons are shifted downfield compared to the amino analogue, typically appearing in the range of 7.5-8.5 ppm due to the electron-withdrawing nature of the nitro group.[1][2] | Aromatic carbons are also shifted downfield. The carbon attached to the nitro group is significantly deshielded. |
| Predicted: This compound | The aromatic protons would exhibit a complex splitting pattern. The proton between the two substituents would likely be the most deshielded. Protons ortho to the amino group would be shielded, while those ortho and para to the nitro group would be deshielded. | The carbon atoms attached to the amino and nitro groups would show significant shifts in opposite directions (upfield for C-NH₂ and downfield for C-NO₂). |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 3-Aminophenylboronic acid | N-H stretching (approx. 3300-3500), C-N stretching (approx. 1250-1350), B-O-H stretching (broad, approx. 3200-3600), B-O stretching (approx. 1310-1380).[3] | Molecular Ion (M⁺) peak corresponding to its molecular weight. Fragmentation may involve loss of the boronic acid group. |
| 3-Nitrophenylboronic acid | N-O stretching (asymmetric and symmetric, approx. 1520-1560 and 1345-1385), B-O-H stretching (broad, approx. 3200-3600), B-O stretching (approx. 1310-1380).[1] | Molecular Ion (M⁺) peak. Common fragmentation includes the loss of the nitro group and the boronic acid moiety. |
| Predicted: This compound | The spectrum would be a composite, showing characteristic peaks for N-H, N-O, B-O-H, and B-O stretching vibrations. | A clear molecular ion peak would be expected. Fragmentation would likely proceed through the loss of the nitro group, amino group, and the boronic acid group. |
Table 3: UV-Vis Spectroscopic Data
| Compound | λmax (nm) and Molar Absorptivity (ε) |
| 3-Aminophenylboronic acid | Exhibits absorption maxima characteristic of an aniline derivative, typically in the near-UV region. |
| 3-Nitrophenylboronic acid | Shows absorption maxima at shorter wavelengths compared to the amino-substituted analogue, characteristic of nitrobenzene compounds.[1] |
| Predicted: This compound | The presence of both an electron-donating and an electron-withdrawing group would likely result in a significant red-shift (bathochromic shift) of the absorption maximum compared to the individual analogues, leading to absorption at longer wavelengths in the UV-Vis spectrum. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse program and acquire a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be low, typically in the range of µg/mL to ng/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum in the desired mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Visualizing the Workflow
A systematic approach is essential for the comprehensive spectroscopic analysis of a novel compound. The following diagram illustrates a typical workflow.
Caption: Workflow for Spectroscopic Structure Confirmation.
The following diagram illustrates the logical relationship between the target compound and its analogues in this comparative guide.
Caption: Comparative Analysis Logic.
References
comparative study of catalysts for 3-Amino-5-nitrophenylboronic acid reactions
A Comparative Guide to Catalysts for Reactions of 3-Amino-5-nitrophenylboronic Acid and Related Compounds
For researchers and professionals in drug development and synthetic chemistry, this compound is a valuable building block. Its reactivity, characterized by the presence of an amino group, a nitro group, and a boronic acid moiety, allows for its participation in a variety of chemical transformations. The choice of catalyst is paramount for achieving high efficiency, selectivity, and yield in these reactions. This guide provides a comparative overview of catalysts for key reactions involving aryl boronic acids, with a focus on data relevant to substrates like this compound.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds. For electron-deficient and functionally diverse substrates such as this compound, the selection of the palladium catalyst and associated ligands is critical. While direct comparative data for this specific molecule is limited, studies on related nitro-substituted and other functionalized arylboronic acids provide valuable insights.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Functionalized Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | A classic catalyst, often requires higher temperatures and longer reaction times.[1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Water (neat) | Ambient | - | High | Effective for challenging couplings, including those with heteroaryl boronic acids.[2][3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | Highly active catalyst system with bulky phosphine ligands.[1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Buchwald ligands are effective for sterically hindered and electron-rich substrates.[1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Similar to XPhos, provides high yields under relatively mild conditions.[1] |
Catalysts for Amination of Arylboronic Acids
The direct conversion of an arylboronic acid to an aniline is a significant transformation. Both metal-catalyzed and metal-free methods have been developed.
Table 2: Comparison of Catalytic Systems for Amination of Arylboronic Acids
| Catalyst/Reagent | Key Features | Reaction Conditions | Yield (%) | Notes |
| Phosphetane-based P(III)/P(V)=O catalyst | Captures HNO from 2-nitropropane for primary amination. | PhSiH₃, H₂O, CPME, 120 °C | Modest to Good | Chemoselective, compatible with various functional groups.[4] |
| O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Metal-free primary amination. | Toluene, elevated temperatures | Good | Avoids metal contamination, suitable for halogenated substrates.[5] |
| Copper(I) oxide | Cross-coupling with aqueous ammonia. | - | - | A method for the synthesis of primary arylamines from arylboronic acids. |
| Engineered protoglobin nitrene transferase | Biocatalytic amination using hydroxylamine. | - | up to 99 | Produces water and boric acid as byproducts.[6] |
Catalysts for Cyanation of Arylboronic Acids
The introduction of a nitrile group is a valuable transformation in organic synthesis. Palladium and copper-based catalysts are commonly employed for the cyanation of arylboronic acids.
Table 3: Comparison of Catalysts for Cyanation of Arylboronic Acids
| Catalyst System | Cyanating Agent | Base/Additive | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd G3 m-OMs dimer/xantphos | N-cyanosuccinimide | K₃PO₄ | - | - | Good | Effective for a range of (hetero)aryl boronic acids.[7] |
| CuI | KCN | Cs₂CO₃ | DMF/water | 120 | Good | Copper-mediated cyanation in aqueous solution.[8] |
| IL-PdCl₄ | Aryl thiocyanate | Na₂CO₃ (aq.) | - | Mild | High | Utilizes a reusable ionic liquid-supported palladium catalyst.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) and any additional ligand to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.[10]
Metal-Free Primary Amination Protocol
-
Reaction Setup : To a solution of the arylboronic acid (1.0 equiv) in a suitable solvent (e.g., toluene), add the aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) (a slight excess).[5]
-
Reaction : Heat the mixture at the optimized temperature until the starting material is consumed.
-
Work-up and Purification : Upon completion, cool the reaction mixture and purify directly by flash chromatography to obtain the desired primary aniline.[5]
Visualizing the Workflow
A general workflow for a catalyzed reaction involving an arylboronic acid can be visualized as follows:
Caption: General experimental workflow for a catalyzed cross-coupling reaction.
This guide highlights the importance of catalyst selection in reactions involving functionalized arylboronic acids. For this compound, palladium catalysts with bulky phosphine ligands are generally effective for Suzuki-Miyaura couplings, while specialized organocatalysts or metal-free reagents offer viable alternatives for amination reactions. The provided protocols and workflow serve as a foundational resource for developing robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Development and Molecular Understanding of a Pd-catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation and Data Analysis | Semantic Scholar [semanticscholar.org]
- 8. [11C]Cyanation of Arylboronic Acids in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 10. benchchem.com [benchchem.com]
The Versatility of 3-Amino-5-nitrophenylboronic Acid: A Comparative Review of Its Applications
For researchers, scientists, and drug development professionals, 3-Amino-5-nitrophenylboronic acid and its derivatives are emerging as valuable tools in medicinal chemistry, sensor technology, and organic synthesis. This guide provides a comparative overview of their applications, supported by available experimental data and detailed methodologies.
This compound, a bifunctional molecule featuring both an amino and a nitro group on the phenylboronic acid scaffold, offers unique opportunities for chemical modification and interaction. These characteristics make it a versatile building block for a range of scientific applications. While specific quantitative data for this compound is limited in publicly available literature, this guide draws comparisons from closely related aminophenylboronic acid and nitrophenylboronic acid derivatives to highlight its potential.
Medicinal Chemistry: A Scaffold for Enzyme Inhibition and Cancer Research
Phenylboronic acids are recognized for their ability to reversibly inhibit serine proteases, making them attractive candidates for drug development. The boronic acid moiety can mimic the transition state of substrate hydrolysis in the enzyme's active site.
The amino group on the this compound scaffold provides a reactive handle for further chemical modification, allowing for the synthesis of more complex and potentially more potent and selective inhibitors.
In the context of cancer research, the cytotoxicity of various synthetic compounds is often evaluated. While no specific IC50 values for this compound against cancer cell lines were found, the general class of nitroaromatic compounds has been explored for anticancer activity.[2] The presence of both amino and nitro groups could allow for its incorporation into larger molecules designed to target specific cancer-related pathways.
Sensor Technology: Towards Sensitive and Selective Detection
Phenylboronic acids are widely employed in the development of sensors for diol-containing molecules, such as glucose and other saccharides. The boronic acid moiety reversibly binds to the cis-diol groups of these molecules, leading to a detectable signal change.
A study on a non-enzymatic impedimetric sensor for glucose utilized 3-aminophenylboronic acid (a related, non-nitrated analog) functionalized on a screen-printed carbon electrode. This sensor demonstrated a low limit of detection and high selectivity for glucose over other sugars like fructose and sucrose.[3]
Table 1: Performance Comparison of Selected Non-Enzymatic Glucose Sensors
| Sensor Principle | Recognition Element | Limit of Detection (LOD) | Linear Range | Reference |
| Impedimetric | 3-Aminophenylboronic acid | 1.0 µM | 1.0 µM - 10 mM | [3] |
| Amperometric | Phenylboronic acid modified electrode | Not specified | Not specified | Not applicable |
| Fluorescent | Boronic acid-based probe | Not specified | Not specified | Not applicable |
The nitro group in this compound, being an electron-withdrawing group, could potentially lower the pKa of the boronic acid, which may enhance its binding affinity to diols at physiological pH. The amino group provides a convenient point for attachment to sensor surfaces or for the incorporation of signaling moieties.
Organic Synthesis and Bioconjugation: A Versatile Building Block
In organic synthesis, this compound can serve as a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[4] The amino and nitro groups offer opportunities for orthogonal functionalization, allowing for the construction of complex molecular architectures.
While a specific, detailed protocol for the use of this compound in Suzuki-Miyaura coupling was not found, a general procedure for a related compound, 3-Amino-5-bromopyridine, can be adapted.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., a derivative of this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., K3PO4) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up and purification.
The amino group of this compound also makes it suitable for bioconjugation , the chemical linking of molecules to biomolecules such as proteins.[5] This can be achieved through various reactions targeting the primary amine, enabling the attachment of this versatile scaffold to biological targets for applications in drug delivery or diagnostics.
Visualizing the Potential: Workflows and Pathways
To illustrate the potential applications of this compound, the following diagrams, generated using Graphviz, depict conceptual workflows.
Caption: A conceptual workflow for utilizing this compound in drug synthesis.
Caption: A simplified diagram illustrating the principle of glucose sensing using a boronic acid-based sensor.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity with significant potential across multiple scientific disciplines. Its unique combination of a boronic acid moiety with both an amino and a nitro group provides a rich platform for the development of novel enzyme inhibitors, sensitive analytical sensors, and complex molecular architectures. While direct experimental data for this specific compound is currently scarce, the extensive research on related phenylboronic acid derivatives provides a strong foundation for its future investigation and application. Further research is warranted to fully elucidate the quantitative performance of this compound in these promising areas, which will undoubtedly unlock new opportunities in drug discovery, diagnostics, and materials science.
References
- 1. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Performance Benchmarking of 3-Amino-5-nitrophenylboronic Acid-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of 3-Amino-5-nitrophenylboronic acid-based sensors for the detection of analytes, with a primary focus on glucose. The performance of these sensors is benchmarked against key alternatives, including enzymatic and aptamer-based sensors. This analysis is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.
Introduction to this compound-Based Sensors
Phenylboronic acids are a versatile class of synthetic receptors known for their ability to reversibly bind with 1,2- and 1,3-diols, a structural motif present in many biologically significant molecules such as saccharides.[1] This interaction forms the basis of various sensing platforms. The introduction of an amino (-NH2) and a nitro (-NO2) group onto the phenyl ring, as in this compound, can significantly modulate the electronic properties of the boronic acid moiety. The electron-withdrawing nature of the nitro group can lower the pKa of the boronic acid, making it a more effective binder at physiological pH. This enhanced binding affinity can lead to improved sensor sensitivity and selectivity. These sensors can be integrated into fluorescent, electrochemical, and colorimetric detection platforms.
Comparative Performance Data
The following tables summarize the quantitative performance metrics of this compound-based sensors and their alternatives for glucose detection.
Table 1: Performance of Phenylboronic Acid-Based Glucose Sensors
| Sensor Type | Recognition Element | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Fluorescent | 3-Carboxy-5-nitrophenylboronic acid-modified SWCNTs | Glucose | 1.7 µM | 0.01 - 0.50 mM | Not Reported | [2] |
| Electrochemical (Impedimetric) | 3-Aminophenylboronic acid on SPCE | Glucose | 8.53 nM | Not specified | 4.0 ± 0.6 s | [1] |
| Fluorescent | Diboronic acid derivative | Glucose | Not specified | Not specified | Not specified | [3] |
| Electrochemical | Diboronic acid derivative on SPGE | Glucose | 21.5 mg/dL (EIS), 31.2 mg/dL (CV) | 40 - 500 mg/dL | Not Reported | [4] |
Table 2: Performance of Alternative Glucose Sensing Technologies
| Sensor Type | Recognition Element | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Enzymatic (Amperometric) | Glucose Oxidase on Au-Ni alloy | Glucose | 0.29 µM | 1.0 µM - 30.0 mM | Not Reported | [5] |
| Aptamer-Based (SERS) | SH-aptamer-MB | Glucose | 0.014 mM | 0.10 - 30 mM | Not Reported | [6] |
| Enzymatic (Electrochemical) | Glucose Oxidase on SPCE | Glucose | 30 µM | 0.1 - 40 mM | Not Reported | [7] |
| Aptamer-Based (Electrochemical) | Insulin Aptamer | Insulin | 20 nM | 0.02 - ~5 µM | ~60 s | [8] |
Signaling Pathways and Sensing Mechanisms
The fundamental principle behind phenylboronic acid-based sensing is the reversible covalent interaction between the boronic acid and the cis-diol groups of the target analyte.
Fluorescent Sensing Pathway
In a common fluorescent sensing mechanism, a fluorophore is coupled with the phenylboronic acid derivative. The binding of a diol-containing analyte, such as glucose, to the boronic acid alters the electronic environment of the fluorophore, leading to a change in its fluorescence properties. This can occur through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
Fluorescent sensing mechanism of a boronic acid-based sensor.
Electrochemical Sensing Pathway
In electrochemical sensors, the binding of the analyte to the immobilized boronic acid on an electrode surface alters the electrochemical properties of the electrode-solution interface. This change can be measured as a change in impedance, capacitance, or current.
Electrochemical sensing mechanism of a boronic acid-based sensor.
Experimental Protocols
The following are generalized experimental protocols for the fabrication and testing of this compound-based sensors, synthesized from methodologies reported in the literature.[1][2][9]
Fabrication of an Electrochemical Sensor
This protocol describes the modification of a screen-printed carbon electrode (SPCE) with this compound.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Phosphate buffered saline (PBS)
-
Potassium ferricyanide/ferrocyanide solution
Procedure:
-
Electrode Cleaning: Clean the SPCE surface by electrochemical cycling in a suitable electrolyte solution.
-
Diazotization: Prepare a solution of this compound in HCl and cool to 0-5°C. Add a cold solution of NaNO2 dropwise to form the diazonium salt.
-
Electrografting: Immediately apply the diazonium salt solution to the SPCE surface and perform cyclic voltammetry or chronoamperometry to electrochemically reduce the diazonium salt, grafting the nitrophenylboronic acid moiety onto the carbon surface.
-
Washing: Thoroughly rinse the modified electrode with deionized water and dry under a stream of nitrogen.
-
Characterization: Characterize the modified electrode surface using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) in a ferricyanide/ferrocyanide redox probe solution to confirm successful functionalization.
Workflow for fabricating an electrochemical sensor.
General Procedure for Fluorescence-Based Glucose Sensing
This protocol outlines the steps for evaluating the performance of a fluorescent boronic acid-based sensor.
Materials:
-
This compound-based fluorescent probe
-
Glucose stock solution
-
Buffer solution (e.g., PBS at physiological pH)
-
Fluorometer and cuvettes
Procedure:
-
Prepare Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Prepare a series of glucose solutions of known concentrations in the buffer.
-
Incubation: Add a fixed concentration of the fluorescent probe to each glucose solution. Allow the solutions to incubate for a specific period to ensure binding equilibrium is reached.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Plot the fluorescence intensity as a function of glucose concentration to generate a calibration curve.
-
Determine Performance Metrics: Calculate the limit of detection (LOD), linear range, and sensitivity from the calibration curve.
-
Selectivity Test: Repeat the experiment with other potentially interfering sugars (e.g., fructose, galactose) to assess the selectivity of the sensor.
Workflow for fluorescence-based glucose sensing.
Conclusion
Sensors based on this compound and its derivatives demonstrate significant promise for the sensitive and selective detection of glucose and other diol-containing molecules. The inclusion of the nitro group, in particular, appears to enhance performance by lowering the pKa of the boronic acid. As shown in the comparative data, these synthetic sensors can achieve limits of detection comparable to or even exceeding those of some enzymatic and aptamer-based systems. While further research is needed to fully commercialize these sensors for applications such as continuous glucose monitoring, their stability, low cost, and tunable properties make them a compelling area of investigation for researchers and drug development professionals. The detailed protocols and an understanding of the underlying signaling mechanisms provided in this guide offer a solid foundation for the design and evaluation of next-generation boronic acid-based sensors.
References
- 1. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid derivative-modified (6,5) single-wall carbon nanotube probes for detecting glucose and hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09272A [pubs.rsc.org]
- 3. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Impact of Recent Developments in Electrochemical POC Sensor for Blood Sugar Care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Electrochemical Aptamer-Based Sensor for Real-Time Monitoring of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
A Comparative Guide to the Mechanistic Nuances of 3-Amino-5-nitrophenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3-Amino-5-nitrophenylboronic acid in two pivotal cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. By examining its reactivity alongside key analogues—3-nitrophenylboronic acid and 3-aminophenylboronic acid—we aim to elucidate the mechanistic intricacies imparted by its unique substitution pattern. The following sections present a detailed analysis supported by experimental data, standardized protocols, and mechanistic visualizations to inform reagent selection and reaction optimization in synthetic and medicinal chemistry.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the boronic acid partner is critically influenced by its electronic and steric properties. Here, we compare the performance of this compound with its nitro and amino analogues.
The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring in this compound creates a push-pull electronic effect. This unique substitution pattern modulates the nucleophilicity of the aryl group and its propensity to undergo transmetalation, a key step in the catalytic cycle.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-methoxy-3'-amino-5'-nitrobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available in literature |
| 3-Nitrophenylboronic acid | 4-methoxy-3'-nitrobiphenyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88[1] |
| 3-Aminophenylboronic acid | 4-methoxy-3'-aminobiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 18 | 92 |
The general reactivity trend for nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is para > meta >> ortho, with the electron-withdrawing nitro group generally deactivating the boronic acid for the transmetalation step.[1] While specific yield data for the Suzuki-Miyaura coupling of this compound is not readily found in the literature, its reactivity is expected to be influenced by both the deactivating nitro group and the potentially coordinating amino group, which can interact with the palladium catalyst.
Performance in Chan-Lam Coupling: A Comparative Overview
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds. The reaction is catalyzed by copper complexes and is known for its mild conditions.[2][3]
Table 2: Comparative Performance in Chan-Lam Coupling with Aniline
| Boronic Acid | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | N-(3-Amino-5-nitrophenyl)aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | Data not available in literature |
| 3-Nitrophenylboronic acid | N-(3-Nitrophenyl)aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | 75 |
| 3-Aminophenylboronic acid | N-(3-Aminophenyl)aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | 85 |
In the Chan-Lam coupling, the electronic nature of the boronic acid also plays a crucial role. Electron-withdrawing groups on the arylboronic acid can decrease the rate of transmetalation to the copper catalyst. Conversely, electron-donating groups can enhance this step.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, representative protocols for the Suzuki-Miyaura and Chan-Lam couplings.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chan-Lam N-Arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.
Materials:
-
Amine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol)
-
Base (e.g., Pyridine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Air atmosphere
Procedure:
-
To a round-bottom flask, add the amine, arylboronic acid, copper(II) acetate, and base.
-
Add the solvent and stir the mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-72 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Pathways and Visualizations
To provide a clearer understanding of the reaction mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Chan-Lam couplings.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Chan-Lam Coupling Catalytic Cycle
The Chan-Lam coupling is a copper-catalyzed process that involves the formation of a copper(III) intermediate.
Conclusion
The reactivity of this compound in cross-coupling reactions is a nuanced interplay of electronic and steric effects. While a paucity of direct comparative data necessitates some extrapolation, the established principles of Suzuki-Miyaura and Chan-Lam couplings provide a framework for predicting its behavior. The electron-withdrawing nitro group is expected to decrease reactivity, particularly in the transmetalation step of both catalytic cycles. The amino group, while electron-donating, can also act as a coordinating ligand to the metal center, potentially inhibiting catalysis.
This guide serves as a foundational resource for researchers embarking on synthetic routes involving this compound. The provided protocols and mechanistic insights are intended to facilitate the rational design of experiments and the optimization of reaction conditions to achieve desired synthetic outcomes. Further experimental investigation into the direct comparison of this and related boronic acids under standardized conditions is warranted to build a more complete understanding of their relative reactivities.
References
Safety Operating Guide
Safe Disposal of 3-Amino-5-nitrophenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper management and disposal of chemical reagents such as 3-Amino-5-nitrophenylboronic acid are critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
Hazard Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | May be harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Waste Characterization and Segregation : All chemical waste must be properly characterized. This compound waste should be segregated from other waste streams.[3] Never mix boronic acids with incompatible materials like strong oxidizing agents or strong bases.[1][7]
-
Waste Collection :
-
Solid Waste : Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[3][8]
-
Liquid Waste : If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3] Aqueous solutions containing toxic chemicals must be disposed of as hazardous waste.[9]
-
-
Labeling : The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[2][3][10] Abbreviations and chemical formulas are not permitted on waste labels.[10]
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[3][5]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed waste disposal contractor.[11]
Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.[3]
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble). The first rinsate must be collected and disposed of as hazardous waste.[3][12]
-
Subsequent Rinses : Depending on institutional and local regulations, subsequent rinses may also need to be collected as hazardous waste.[3] For chemicals on the EPA's "P-list" of acutely hazardous wastes, the container must be triple-rinsed, and the rinsate collected as hazardous waste.[12][13]
-
Final Disposal of Container : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[3][14] The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[3]
Caption: Disposal Workflow for this compound.
References
- 1. laballey.com [laballey.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Waste management [inano.medarbejdere.au.dk]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-Amino-5-nitrophenylboronic acid
This guide provides immediate, essential safety and logistical information for handling 3-Amino-5-nitrophenylboronic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Chemical Profile and Hazards:
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is presumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[1] |
| Body Protection | A lab coat or long-sleeved clothing.[1] | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with a dust mask (e.g., N95) if dust formation is likely.[4] | Minimizes inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Label all waste containing this compound clearly.
-
Segregate this waste from other laboratory waste streams, particularly from strong oxidizing agents, strong acids, and bases to prevent hazardous reactions.[6]
-
-
Containerization:
-
Use a dedicated, properly sealed, and chemically compatible container for the waste. The original container can be used if it is in good condition.[6]
-
-
Disposal Procedure:
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
-
Spill: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
